2-Amino-4-nitrobenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVANZONLCMNBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 2-Amino-4-nitrobenzaldehyde: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structural elucidation of 2-Amino-4-nitrobenzaldehyde. It is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and organic synthesis. This document details the physicochemical properties, spectroscopic data, and experimental protocols related to the synthesis and characterization of this compound.
Chemical Properties
This compound is an organic compound that appears as an orange to red solid.[1] It is characterized by the presence of an amino group, a nitro group, and an aldehyde functional group attached to a benzene ring. These functional groups contribute to its specific chemical reactivity and physical properties. The compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O₃ | [2] |
| Molecular Weight | 166.14 g/mol | [3] |
| Appearance | Orange to red solid | [1][3] |
| CAS Number | 109466-84-4 | [2] |
| Storage Temperature | 2–8 °C (under inert gas) | [1] |
| Melting Point | Data not readily available | |
| Boiling Point | Data not readily available |
Structure Elucidation
The chemical structure of this compound is confirmed through various spectroscopic techniques. The arrangement of the amino, nitro, and aldehyde groups on the benzene ring is key to its reactivity and properties.
Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the structure of this compound. The key data are summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.99 (s, 1H, -CHO), 7.85 (d, J = 8.6 Hz, 1H, Ar-H), 7.63 (d, J = 2.3 Hz, 1H, Ar-H), 7.55 (br.s., 2H, -NH₂), 7.35 (dd, J = 8.6, 2.3 Hz, 1H, Ar-H) | [3][4] |
| Infrared (IR) Spectroscopy | Expected characteristic peaks: N-H stretching (amino group), C=O stretching (aldehyde), N-O stretching (nitro group), and aromatic C-H and C=C stretching. Specific experimental spectrum not readily available. | |
| Mass Spectrometry (MS) | Expected molecular ion peak [M]⁺ at m/z = 166.14. Fragmentation patterns would correspond to the loss of functional groups. Specific experimental spectrum not readily available. |
The ¹H NMR spectrum clearly indicates the presence of the aldehyde proton, the aromatic protons with their specific splitting patterns confirming the substitution pattern, and the broad singlet for the amino protons.[3][4]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of (2-Amino-4-nitrophenyl)methanol.[3][4]
Materials:
-
(2-Amino-4-nitrophenyl)methanol
-
Manganese dioxide (MnO₂)
-
Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
-
Ethyl acetate
-
Hexane
Procedure:
-
In a suitable reaction vessel, dissolve (2-Amino-4-nitrophenyl)methanol (e.g., 650 mg, 3.87 mmol) in a solvent mixture of tetrahydrofuran (5 mL) and dichloromethane (25 mL).[3][4]
-
Add manganese dioxide (e.g., 1680 mg, 19.33 mmol) to the solution.[3][4]
-
Stir the reaction mixture at room temperature for 2 hours.[3][4]
-
Monitor the reaction for completion (e.g., by TLC).
-
Upon completion, filter the reaction mixture to remove the solid manganese dioxide.[3][4]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[3][4]
Purification
The crude this compound can be purified by silica gel column chromatography.[3][4]
Procedure:
-
Prepare a silica gel column (e.g., 25 g of silica gel).[3][4]
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved crude product onto the silica gel column.
-
Elute the column with a solvent system of 40%-50% ethyl acetate in hexane.[3][4]
-
Collect the fractions containing the desired product (monitoring by TLC).
-
Combine the pure fractions and concentrate under reduced pressure to yield this compound as an orange solid (reported yield: 86%).[3][4]
Spectroscopic Analysis
¹H NMR Spectroscopy:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz).
-
Process the data to identify chemical shifts, splitting patterns, and integration values.
Infrared (IR) Spectroscopy:
-
Prepare a sample of the solid product, for example, as a KBr pellet or using an ATR accessory.
-
Acquire the IR spectrum over the appropriate range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands for the functional groups.
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer (e.g., via direct infusion or GC/LC coupling).
-
Acquire the mass spectrum and identify the molecular ion peak and key fragmentation ions.
Diagrams
The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow.
References
Technical Guide: Physical and Spectral Data of CAS Number 109466-84-4 (2-Amino-4-nitrobenzaldehyde)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physical and spectral properties of the chemical compound with CAS number 109466-84-4, identified as 2-Amino-4-nitrobenzaldehyde. This molecule is a substituted aromatic aldehyde containing both an amino and a nitro group, functionalities that make it an interesting candidate for further investigation in medicinal chemistry and materials science. Its derivatives, particularly Schiff bases, have been explored for their potential biological activities. This document consolidates available data on its physical characteristics, spectral profile, and relevant experimental protocols to support ongoing and future research endeavors.
Physical and Chemical Properties
This compound is an orange to red solid. Limited data is available for some of its physical properties. The following table summarizes the known information.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 109466-84-4 | N/A |
| Molecular Formula | C₇H₆N₂O₃ | [1] |
| Molecular Weight | 166.13 g/mol | [1] |
| Appearance | Orange to red solid | |
| Storage Temperature | 2-8 °C, under inert gas |
Spectral Data
The available spectral data for this compound is primarily focused on ¹H NMR. Data for other spectral techniques for this specific isomer is limited.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound has been reported as follows:
| Parameter | Value |
| Solvent | DMSO-d₆ |
| Frequency | 400 MHz |
| Chemical Shifts (δ) and Coupling Constants (J) | 9.99 (s, 1H), 7.85 (d, J = 8.6 Hz, 1H), 7.63 (d, J = 2.3 Hz, 1H), 7.55 (br.s., 2H), 7.35 (dd, J = 8.6, 2.3 Hz, 1H) |
Source:
Other Spectral Data (Inferred from Related Compounds)
While specific ¹³C NMR, IR, and Mass Spectrometry data for this compound were not found, data for the closely related compound 2-nitrobenzaldehyde can provide some insight into the expected spectral features.
-
¹³C NMR of 2-Nitrobenzaldehyde: Data for 2-nitrobenzaldehyde is available and can be found in various spectral databases.
-
IR Spectroscopy of 2-Nitrobenzaldehyde: The IR spectrum of 2-nitrobenzaldehyde would be expected to show characteristic peaks for the aldehyde C-H stretch (~2858-2912 cm⁻¹), the carbonyl C=O stretch (~1700 cm⁻¹), and the nitro group N-O stretches.
-
Mass Spectrometry of 2-Nitrobenzaldehyde: The mass spectrum of 2-nitrobenzaldehyde would show a molecular ion peak corresponding to its molecular weight.[2]
Disclaimer: The ¹³C NMR, IR, and Mass Spectrometry data mentioned above are for a related compound and should be used as a reference with caution. Experimental determination for this compound is recommended for accurate characterization.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of (2-Amino-4-nitrophenyl)methanol.
Materials:
-
(2-Amino-4-nitrophenyl)methanol
-
Manganese dioxide (MnO₂)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
(2-Amino-4-nitrophenyl)methanol (e.g., 650 mg, 3.87 mmol) is reacted with manganese dioxide (e.g., 1680 mg, 19.33 mmol) in a solvent mixture of tetrahydrofuran (e.g., 5 mL) and dichloromethane (e.g., 25 mL).
-
The reaction mixture is stirred for 2 hours at room temperature.
-
Upon completion of the reaction, the mixture is filtered to remove insoluble solids.
-
The filtrate is then concentrated.
-
The resulting crude product is purified by silica gel column chromatography using an eluent of 40%-50% hexane solution of ethyl acetate to afford this compound as an orange solid.
Caption: Synthesis workflow for this compound.
General Protocol for Schiff Base Synthesis
Derivatives of nitrobenzaldehydes, such as Schiff bases, are often synthesized to explore their biological activities. The following is a general protocol.
Materials:
-
This compound
-
A primary amine (e.g., aniline or a substituted aniline)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound in ethanol.
-
Add an equimolar amount of the primary amine to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for a specified time, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, the Schiff base product can be isolated by cooling the reaction mixture and collecting the precipitate by filtration.
Caption: General workflow for Schiff base synthesis.
Biological Activity Context
While specific biological activity data for this compound is not extensively documented in the public domain, related nitrobenzaldehyde derivatives have shown promise in several areas. Schiff bases derived from nitrobenzaldehydes have been investigated for their potential antimicrobial and anticancer activities.[3][4] The presence of the nitro group is often considered to be a key contributor to the observed biological effects. Further research is warranted to elucidate the specific biological profile of this compound and its derivatives.
References
Theoretical Investigation of 2-Amino-4-nitrobenzaldehyde Molecular Orbitals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of the molecular orbitals of 2-Amino-4-nitrobenzaldehyde, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct computational studies on this compound, this guide utilizes data from a detailed theoretical investigation of its close structural analogue, 2-amino-4-nitrotoluene (2A4NT). This approach allows for a robust understanding of the electronic properties, molecular geometry, and reactivity of this class of molecules. The methodologies presented are based on Density Functional Theory (DFT), a powerful computational tool for predicting molecular characteristics. This document is intended to serve as a valuable resource for researchers engaged in the rational design of novel therapeutic agents and functional materials.
Introduction
This compound is a substituted aromatic compound featuring both an electron-donating amino group and an electron-withdrawing nitro group. This push-pull electronic configuration often results in interesting photophysical properties and biological activities, making it a valuable scaffold in drug discovery and the development of nonlinear optical materials. A thorough understanding of its molecular orbital structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting its chemical reactivity, stability, and potential for intermolecular interactions.
This guide presents a detailed theoretical framework for the investigation of this compound's molecular orbitals. The quantitative data herein is derived from a comprehensive computational study on 2-amino-4-nitrotoluene (2A4NT), which differs from the target molecule only by a methyl group in place of the aldehyde's hydrogen.[1] The close structural and electronic similarity between these two compounds makes 2A4NT an excellent model for understanding the fundamental properties of this compound.
Computational Methodology
The data presented in this guide is based on a computational protocol widely accepted for the theoretical investigation of organic molecules.[1]
Software and Theoretical Model
All calculations were performed using the Gaussian 09W software package.[1] The molecular geometry of the compound was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1] This hybrid functional is known for its accuracy in predicting the electronic structure and properties of organic molecules.
Basis Set
The 6-311++G(d,p) basis set was employed for all calculations.[1] This is a triple-zeta basis set that provides a high degree of flexibility for describing the distribution of electrons. The inclusion of diffuse functions (++) is important for accurately modeling systems with lone pairs and anions, while the polarization functions (d,p) allow for the description of non-spherical electron densities, which is crucial for capturing the nuances of chemical bonding.
Geometry Optimization
The molecular structure was optimized to a local minimum on the potential energy surface without any symmetry constraints. This was confirmed by frequency calculations, where the absence of imaginary frequencies indicates a true minimum.[1]
Molecular Orbital Analysis
The energies of the HOMO and LUMO, as well as the visualization of the molecular orbitals, were obtained from the optimized geometry. These frontier molecular orbitals are key to understanding the electronic transitions and reactivity of the molecule.[1]
Workflow for Theoretical Molecular Orbital Investigation
The logical flow of a typical computational investigation into the molecular orbitals of a compound like this compound is depicted in the following diagram.
References
The Synthesis of 2-Amino-4-nitrobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-nitrobenzaldehyde is a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a building block in medicinal chemistry. Its bifunctional nature, possessing both an amino and a nitro group on the benzaldehyde scaffold, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the known synthesis of this compound, including a detailed experimental protocol and a discussion of plausible, though less documented, synthetic strategies. While the specific historical discovery of this compound is not well-documented in readily available literature, its synthesis can be understood within the broader context of the development of synthetic methodologies for substituted benzaldehydes.
Historical Context
The history of substituted nitro- and aminobenzaldehydes is closely tied to the development of synthetic organic chemistry in the 19th and 20th centuries. A prominent example is 2-nitrobenzaldehyde, which gained significant attention due to its crucial role in the Baeyer-Drewsen indigo synthesis.[1] The synthesis of various isomers of nitrobenzaldehyde and their subsequent reduction to aminobenzaldehydes have been extensively studied.[2] However, specific historical details regarding the first synthesis of this compound are scarce. Its preparation methods are extensions of well-established reactions for the functionalization of aromatic rings.
Primary Synthesis Method: Oxidation of (2-Amino-4-nitrophenyl)methanol
The most clearly documented and high-yielding synthesis of this compound involves the oxidation of (2-Amino-4-nitrophenyl)methanol.[3][4] This method utilizes manganese dioxide as an oxidizing agent to selectively convert the primary alcohol to an aldehyde without affecting the amino and nitro groups.
Quantitative Data
| Starting Material | Oxidizing Agent | Solvent System | Reaction Time (hours) | Temperature | Yield (%) | Reference |
| (2-Amino-4-nitrophenyl)methanol | Manganese Dioxide (MnO₂) | Tetrahydrofuran (THF) / Dichloromethane (DCM) | 2 | Room Temperature | 86 | [3][4] |
Experimental Protocol
Materials:
-
(2-Amino-4-nitrophenyl)methanol (650 mg, 3.87 mmol)[3]
-
Manganese dioxide (1680 mg, 19.33 mmol)[3]
-
Tetrahydrofuran (5 mL)[3]
-
Dichloromethane (25 mL)[3]
-
Silica gel for column chromatography[3]
-
Eluent: 40%-50% hexane solution of ethyl acetate[3]
Procedure:
-
A solution of (2-Amino-4-nitrophenyl)methanol (650 mg, 3.87 mmol) is prepared in a solvent mixture of tetrahydrofuran (5 mL) and dichloromethane (25 mL).[3]
-
Manganese dioxide (1680 mg, 19.33 mmol) is added to the solution.[3]
-
The reaction mixture is stirred at room temperature for 2 hours.[3]
-
Upon completion of the reaction, the mixture is filtered to remove the solid manganese dioxide.[3]
-
The filtrate is concentrated under reduced pressure.[3]
-
The resulting crude product is purified by silica gel column chromatography using a 40%-50% hexane solution of ethyl acetate as the eluent to afford this compound (550 mg, 86% yield) as an orange solid.[3]
Experimental Workflow Diagram
Plausible Alternative Synthetic Routes
While the oxidation of the corresponding benzyl alcohol is a well-documented method, other logical synthetic strategies can be proposed based on common organic reactions. These routes, however, lack specific experimental validation for the synthesis of this compound in the provided search results.
Selective Reduction of 2,4-Dinitrobenzaldehyde
The selective reduction of one nitro group in a dinitro-substituted aromatic compound is a known transformation.[5] In principle, 2,4-dinitrobenzaldehyde could be selectively reduced at the 2-position to yield this compound. The steric hindrance around the nitro group at the 2-position, being ortho to the aldehyde, might influence the selectivity of the reduction. Reagents such as sodium sulfide or stannous chloride are often used for such selective reductions.
Oxidation of 4-Nitro-2-aminotoluene
The oxidation of a methyl group on an aromatic ring to an aldehyde is a common synthetic transformation.[6] Starting from 4-nitro-2-aminotoluene, a selective oxidation of the methyl group could potentially yield this compound. This approach would require an oxidizing agent that does not affect the amino or nitro groups.
Conclusion
The synthesis of this compound is most reliably achieved through the oxidation of (2-Amino-4-nitrophenyl)methanol, a method that provides a high yield of the desired product.[3][4] While other synthetic routes, such as the selective reduction of 2,4-dinitrobenzaldehyde or the oxidation of 4-nitro-2-aminotoluene, are chemically plausible, they are not well-documented in the available literature for this specific compound. Further research is needed to explore and optimize these alternative pathways. The lack of detailed historical information on the discovery of this compound highlights a gap in the documented history of this useful synthetic intermediate. This guide provides researchers and professionals in drug development with a solid foundation for the preparation of this compound, while also indicating areas for future synthetic exploration.
References
Reactivity of the amino and aldehyde functional groups in 2-Amino-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-nitrobenzaldehyde is a versatile bifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique electronic and structural features, arising from the interplay of an electron-donating amino group and electron-withdrawing nitro and aldehyde groups on the benzene ring, give rise to a rich and distinct reactivity profile. This technical guide provides a comprehensive overview of the chemical behavior of the amino and aldehyde functional groups within this molecule, supported by experimental data and detailed protocols. The strategic location of these functionalities makes this compound a valuable building block for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules with potential applications in drug discovery and materials science.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in synthesis and for the characterization of its reaction products. The following tables summarize key physicochemical and spectroscopic data for the compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O₃ | [1] |
| Molecular Weight | 166.14 g/mol | [1] |
| Appearance | Orange to red solid | [2] |
| Purity | 95% | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | [1] |
Table 1: Physicochemical Properties of this compound
| Spectrum Type | Key Peaks/Shifts (δ in ppm, J in Hz) |
| ¹H NMR (400 MHz, DMSO-d₆) | 9.99 (s, 1H), 7.85 (d, J = 8.6 Hz, 1H), 7.63 (d, J = 2.3 Hz, 1H), 7.55 (br. s., 2H), 7.35 (dd, J = 8.6, 2.3 Hz, 1H)[3] |
Table 2: ¹H NMR Spectroscopic Data for this compound
Synthesis of this compound
The primary synthetic route to this compound involves the oxidation of (2-Amino-4-nitrophenyl)methanol.
Experimental Protocol: Oxidation of (2-Amino-4-nitrophenyl)methanol
Materials:
-
(2-Amino-4-nitrophenyl)methanol
-
Manganese dioxide (MnO₂)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of (2-Amino-4-nitrophenyl)methanol (650 mg, 3.87 mmol) in a solvent mixture of tetrahydrofuran (5 mL) and dichloromethane (25 mL), add manganese dioxide (1680 mg, 19.33 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion of the reaction (monitored by TLC), filter the mixture to remove the insoluble manganese dioxide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a 40%-50% ethyl acetate in hexane solution as the eluent.
-
This procedure affords this compound as an orange solid (550 mg, 86% yield).[2]
Reactivity of the Aldehyde Functional Group
The aldehyde group in this compound is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitro group. It readily undergoes condensation reactions, most notably to form Schiff bases.
Schiff Base Formation
The reaction with primary amines yields imines, commonly known as Schiff bases. This reaction is a cornerstone in the synthesis of various biologically active molecules and ligands for metal complexes.
Experimental Protocol: Synthesis of a Schiff Base from this compound and Aniline (Illustrative)
Note: A specific protocol for this compound was not found in the search results. The following is a general procedure adapted from the synthesis of Schiff bases from substituted benzaldehydes and anilines.[4][5]
Materials:
-
This compound
-
Aniline
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1.66 g, 0.01 mol) in 20 mL of ethanol in a round-bottom flask.
-
Add a solution of aniline (0.93 g, 0.01 mol) in 10 mL of ethanol to the flask.
-
Add a few drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be recrystallized from ethanol to yield the pure Schiff base.
Reactivity of the Amino Functional Group
The amino group in this compound is a nucleophilic center, though its reactivity is somewhat attenuated by the electron-withdrawing nitro group on the same ring. Nevertheless, it can undergo typical reactions of aromatic amines, such as acylation.
N-Acylation
Acylation of the amino group is a common transformation to introduce an acyl group, which can alter the electronic properties of the molecule and serve as a protecting group or a precursor for further functionalization.
Experimental Protocol: N-Acylation of this compound (Illustrative)
Note: A specific protocol for the acylation of this compound was not found. This is a general procedure for the N-acylation of anilines.
Materials:
-
This compound
-
Acetyl chloride (or acetic anhydride)
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.66 g, 0.01 mol) in 20 mL of dichloromethane in a flask.
-
Add pyridine (0.87 mL, 0.011 mol) to the solution and cool the mixture in an ice bath.
-
Slowly add acetyl chloride (0.75 mL, 0.0105 mol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 2-acetamido-4-nitrobenzaldehyde, can be purified by recrystallization or column chromatography.
Reactivity involving both Amino and Aldehyde Groups
The proximate positioning of the amino and aldehyde groups allows for intramolecular reactions and the formation of heterocyclic systems, a key feature in the synthesis of quinolines and other related structures.
Domino Nitro Reduction-Friedländer Heterocyclization
A powerful synthetic strategy involves the in situ reduction of the nitro group to an amino group, which then undergoes a Friedländer annulation with the existing aldehyde and an active methylene compound to form a quinoline ring.
Experimental Protocol: Synthesis of a Quinolone Derivative (Illustrative)
Note: This protocol is adapted from a general procedure for the domino nitro reduction-Friedländer synthesis.[6]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Iron powder (Fe)
-
Glacial acetic acid (AcOH)
Procedure:
-
To a solution of this compound (1.66 g, 0.01 mol) and ethyl acetoacetate (1.30 g, 0.01 mol) in glacial acetic acid (20 mL), add iron powder (1.68 g, 0.03 mol).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding quinoline derivative.
Conclusion
This compound exhibits a rich and versatile reactivity profile, making it a valuable synthon for a variety of chemical transformations. The aldehyde group is prone to nucleophilic attack, readily forming Schiff bases and participating in condensation reactions. The amino group, while slightly deactivated, undergoes typical reactions of aromatic amines, such as acylation. The interplay between these functional groups, along with the nitro group, allows for the construction of complex heterocyclic scaffolds, particularly through domino reactions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and exploit the synthetic potential of this important molecule. Further investigation into the specific reaction kinetics and optimization of protocols for this particular isomer will undoubtedly open new avenues in the synthesis of novel compounds with promising biological activities.
References
- 1. This compound | 109466-84-4 [sigmaaldrich.com]
- 2. This compound CAS#: 109466-84-4 [amp.chemicalbook.com]
- 3. This compound | 109466-84-4 [chemicalbook.com]
- 4. isca.in [isca.in]
- 5. globalconference.info [globalconference.info]
- 6. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
2-Amino-4-nitrobenzaldehyde: A Technical Guide to Safety, Handling, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and material safety data sheet (MSDS) information for 2-Amino-4-nitrobenzaldehyde (CAS No. 109466-84-4). The following sections detail the compound's hazardous properties, safe handling procedures, emergency protocols, and physical and chemical characteristics to ensure its proper use in a laboratory and research setting.
Section 1: Chemical and Physical Properties
This compound is an organic compound that typically appears as an orange to red solid.[1] It is important to be aware of its physical and chemical properties for safe storage and handling.
| Property | Value | Reference(s) |
| CAS Number | 109466-84-4 | [2] |
| Molecular Formula | C₇H₆N₂O₃ | [2] |
| Molecular Weight | 166.13 g/mol | |
| Appearance | Orange to red solid | [1] |
| Purity | ≥ 95% | [3] |
| Melting Point | 42 - 44 °C (108 - 111 °F) | [4] |
| Boiling Point | 153 °C (307 °F) at 31 hPa | [4] |
| Autoignition Temperature | 200 °C (392 °F) | [4] |
| Storage Temperature | 2 - 8 °C (36 - 46 °F) under an inert atmosphere | [1][3] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification highlights its potential health and environmental risks.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Long-Term | 3 | H412: Harmful to aquatic life with long lasting effects |
Signal Word: Warning
Hazard Pictograms:
-
GHS07
Section 3: Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive range of personal protective equipment must be worn at all times when handling this compound.
| PPE Type | Specifications |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed. |
| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator. For nuisance exposures, a type P95 (US) or P1 (EU) particle respirator is suitable. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges. |
Handling Procedures
Experimental work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Experimental Protocol: General Handling
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Dispensing: Avoid the formation and inhalation of dust.[5] Use appropriate tools to handle the solid material.
-
Work Practice: Do not eat, drink, or smoke in the laboratory area.[6]
-
Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[4]
-
Clothing: Immediately change any contaminated clothing.[4]
Storage Conditions
Proper storage is crucial to maintain the stability and integrity of this compound.
-
Temperature: Store in a cool, dry place at a recommended temperature of 2-8°C.[3]
-
Atmosphere: Keep in a dark place under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Container: Keep the container tightly closed.[4]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[7]
Section 4: Emergency Procedures and First Aid
In the event of exposure or a spill, immediate and appropriate action must be taken.
First Aid Measures
| Exposure Route | First Aid Protocol | Reference(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician. | [4] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician. | [4] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses if present and easy to do. | [4] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell. Consult a physician. | [4] |
Spills and Leaks
-
Evacuation: Evacuate personnel to a safe area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: Prevent the product from entering drains.
-
Cleanup: Sweep up the spilled material and shovel it into a suitable, closed container for disposal. Avoid creating dust.
Section 5: Fire-Fighting Measures
This compound is combustible.[4]
| Aspect | Information | Reference(s) |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | |
| Specific Hazards | In case of fire, hazardous combustion products such as carbon oxides and nitrogen oxides (NOx) may be liberated. | |
| Firefighter Protection | Wear a self-contained breathing apparatus for firefighting if necessary. |
Section 6: Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated. However, based on its GHS classification, it is harmful if swallowed and causes skin, eye, and respiratory irritation.[4] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.
Section 7: Experimental and Logical Diagrams
The following diagrams illustrate key workflows and potential biological interactions relevant to compounds of this class.
Section 8: Disposal Considerations
Waste materials are hazardous and must be disposed of correctly.
-
Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company. The material may be burned in a chemical incinerator equipped with an afterburner and scrubber, but extra care should be taken as it is highly flammable.
-
Contaminated Packaging: Dispose of as unused product.
Section 9: Synthesis and Experimental Protocols
While this document focuses on safety, a brief overview of a synthesis protocol is provided to contextualize handling procedures.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the literature and should be performed with all necessary safety precautions as outlined in Section 3.[1][8]
-
Reactants: (2-Amino-4-nitrophenyl)methanol is reacted with manganese dioxide.
-
Solvent: A mixture of tetrahydrofuran and dichloromethane is used.
-
Procedure: The reaction is stirred at room temperature.
-
Workup: Upon completion, the reaction mixture is filtered to remove insoluble solids.
-
Purification: The filtrate is concentrated, and the crude product is purified by silica gel column chromatography.
This synthesis involves the handling of a solid reactant and product, solvents, and filtration and chromatography steps, all of which require careful execution within a fume hood while wearing appropriate PPE.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QSAR prediction of toxicity of nitrobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Nitrobenzaldehyde: Key Properties and Applications in Analytical Chemistry_Chemicalbook [chemicalbook.com]
- 6. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach (Journal Article) | OSTI.GOV [osti.gov]
- 7. capotchem.cn [capotchem.cn]
- 8. researchgate.net [researchgate.net]
Solubility profile of 2-Amino-4-nitrobenzaldehyde in common laboratory solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 2-Amino-4-nitrobenzaldehyde in common laboratory solvents. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide presents an estimated solubility profile based on the known solubility of structurally similar molecules, namely 2-aminobenzaldehyde and 4-nitrobenzaldehyde. Furthermore, detailed experimental protocols for determining the precise solubility of this compound are provided, enabling researchers to generate accurate in-house data.
Estimated Solubility Profile of this compound
The following table summarizes the estimated solubility of this compound in a range of common laboratory solvents at ambient temperature. These estimations are derived from qualitative observations during synthesis and purification, as well as quantitative data available for analogous compounds. The presence of both a polar amino group and a polar nitro group, in addition to the aldehyde functionality on a benzene ring, suggests a moderate to good solubility in polar organic solvents and limited solubility in non-polar and highly polar aqueous solvents.
| Solvent | Solvent Type | Estimated Solubility ( g/100 mL) | Notes |
| Water | Protic, Polar | < 0.1 | Expected to be poorly soluble due to the aromatic ring, though the polar functional groups may contribute to slight solubility. |
| Methanol | Protic, Polar | 1 - 5 | The polar nature of methanol should allow for favorable interactions with the amino, nitro, and aldehyde groups. |
| Ethanol | Protic, Polar | 1 - 5 | Similar to methanol, ethanol is expected to be a reasonably good solvent. |
| Acetone | Aprotic, Polar | 5 - 10 | The polarity of acetone makes it a good candidate for dissolving this compound. |
| Ethyl Acetate | Aprotic, Polar | 5 - 10 | Used as a solvent in the purification of this compound, indicating good solubility.[1] |
| Dichloromethane (DCM) | Aprotic, Polar | > 10 | A common solvent for organic reactions, it was used in the synthesis of this compound, suggesting high solubility.[1] |
| Chloroform | Aprotic, Polar | > 10 | Structurally similar to dichloromethane, high solubility is expected. |
| Tetrahydrofuran (THF) | Aprotic, Polar | > 10 | Used in the synthesis of this compound, indicating high solubility.[1] |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | > 10 | The compound is soluble in DMSO for NMR analysis, indicating high solubility.[1] |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | > 10 | A strong polar aprotic solvent, expected to be an excellent solvent for this compound. |
| Hexane | Non-polar | < 0.1 | As a non-polar solvent, hexane is unlikely to effectively solvate the polar functional groups of this compound. It is used as an anti-solvent in purification.[1] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, the following experimental protocol, based on the isothermal shake-flask method, is recommended.
Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid, >98% purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.0001 g)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure saturation is reached.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
Record the weight of the collected filtrate.
-
-
Quantification:
-
Gravimetric Method:
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculate the solubility as the mass of the dissolved solid per volume or mass of the solvent.
-
-
Chromatographic/Spectroscopic Method:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Measure the absorbance or peak area of the diluted sample and determine its concentration using the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
-
Data Reporting:
-
Express the solubility in standard units such as g/100 mL, mg/mL, or molarity (mol/L).
-
Report the temperature at which the solubility was determined.
-
Perform the experiment in triplicate to ensure reproducibility and report the mean and standard deviation.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Logical Relationship of Solvent Polarity and Solubility
The solubility of a compound is governed by the principle of "like dissolves like." The polarity of the solvent plays a crucial role in its ability to dissolve a solute. The following diagram illustrates the classification of solvents and the expected solubility trend for this compound.
Caption: Solvent classification and expected solubility.
References
The Forefront of Innovation: A Technical Guide to 2-Amino-4-nitrobenzaldehyde in Novel Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Amino-4-nitrobenzaldehyde, a versatile aromatic aldehyde, is emerging as a pivotal building block in the synthesis of advanced materials. Its unique molecular architecture, featuring an electron-donating amino group and an electron-withdrawing nitro group on a reactive benzaldehyde platform, offers a rich landscape for the development of novel polymers, nonlinear optical (NLO) materials, and fluorescent sensors. This guide provides an in-depth exploration of the potential applications of this compound in material science, presenting detailed experimental protocols, quantitative data, and logical workflows to facilitate further research and development in this exciting field.
I. Synthesis of High-Performance Polymers
The bifunctionality of this compound, possessing both an aldehyde and an amino group, makes it an ideal candidate for the synthesis of high-performance polymers such as poly(azomethine)s and polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and unique optoelectronic properties.
A. Poly(azomethine)s: Thermally Stable and Optically Active Polymers
Poly(azomethine)s, also known as poly(Schiff base)s, are synthesized through the polycondensation reaction between a dialdehyde and a diamine. In the context of this compound, it can react with various aromatic diamines to form polymers with a conjugated backbone, leading to interesting optical and electronic properties.
Experimental Protocol: Synthesis of a Poly(azomethine) from this compound and 4,4'-Oxydianiline (ODA)
This protocol describes a general procedure for the synthesis of a poly(azomethine) via solution polycondensation.
Materials:
-
This compound
-
4,4'-Oxydianiline (ODA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve this compound (1 equivalent) in anhydrous NMP.
-
Add an equimolar amount of 4,4'-oxydianiline (ODA) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to 120-140°C and stir under a continuous nitrogen flow for 8-12 hours.
-
Monitor the progress of the polymerization by observing the increase in viscosity of the solution.
-
After the reaction is complete, cool the viscous solution to room temperature and precipitate the polymer by slowly pouring it into a large volume of ethanol with vigorous stirring.
-
Filter the precipitated fibrous polymer, wash it thoroughly with ethanol to remove unreacted monomers and residual solvent.
-
Dry the polymer in a vacuum oven at 80°C until a constant weight is achieved.
Characterization:
The resulting poly(azomethine) can be characterized by Fourier-Transform Infrared (FTIR) spectroscopy (to confirm the formation of the azomethine C=N bond), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index.
Thermal Properties:
The thermal stability of the synthesized poly(azomethine)s can be evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Generally, aromatic poly(azomethine)s exhibit high thermal stability, with decomposition temperatures often exceeding 400°C.[1][2] The glass transition temperatures (Tg) of these polymers can range from 170°C to 230°C, indicating their suitability for high-temperature applications.[3]
Quantitative Data on Thermal Properties of Aromatic Poly(azomethine)s (Illustrative)
| Polymer Backbone Feature | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (TGA) (°C) | Char Yield at 800°C (%) |
| Triphenylamine Moiety | 170 - 230 | > 490 | > 60 |
| Hexafluoroisopropylidene Group | ~180 | > 490 | - |
| Sulfone Group | 378 - 417 | 298 - 334 | ~42 |
Note: This table presents data for various aromatic poly(azomethine)s to illustrate the expected range of thermal properties. Specific values for polymers derived from this compound would require experimental determination.
dot
References
Spectroscopic characterization (1H NMR, 13C NMR, IR) of 2-Amino-4-nitrobenzaldehyde.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 2-Amino-4-nitrobenzaldehyde, a key chemical intermediate. The document details the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy, offering a foundational dataset for researchers engaged in its synthesis, analysis, and application in drug development and other scientific fields.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful analytical technique that provides information about the chemical environment of hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehydic proton, the aromatic protons, and the amine protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| 9.99 | s | 1H | -CHO | - |
| 7.85 | d | 1H | H-6 | 8.6 |
| 7.63 | d | 1H | H-3 | 2.3 |
| 7.55 | br s | 2H | -NH₂ | - |
| 7.35 | dd | 1H | H-5 | 8.6, 2.3 |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
Interpretation of the ¹H NMR Spectrum:
-
The downfield singlet at 9.99 ppm is characteristic of an aldehydic proton, deshielded by the electron-withdrawing carbonyl group.
-
The aromatic region displays three signals. The doublet at 7.85 ppm corresponds to the proton at position 6, coupled to the proton at position 5. The doublet at 7.63 ppm is assigned to the proton at position 3, coupled to the proton at position 5. The doublet of doublets at 7.35 ppm represents the proton at position 5, showing coupling to both protons at positions 6 and 3.
-
The broad singlet at 7.55 ppm is attributed to the two protons of the amino group. The broadness of this signal is often due to quadrupole broadening from the nitrogen atom and potential chemical exchange.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Due to the lack of directly published experimental data for this compound, the following table presents predicted chemical shifts based on the analysis of structurally similar compounds and established substituent effects in benzene derivatives.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| 190 - 193 | C=O (Aldehyde) |
| 152 - 155 | C-NH₂ |
| 148 - 151 | C-NO₂ |
| 132 - 135 | C-6 |
| 125 - 128 | C-1 |
| 118 - 121 | C-5 |
| 113 - 116 | C-3 |
Note: These are predicted values and should be confirmed by experimental data.
Expected Features of the ¹³C NMR Spectrum:
-
The aldehydic carbon is expected to resonate at the most downfield position (190-193 ppm) due to the strong deshielding effect of the carbonyl oxygen.
-
The carbons directly attached to the electron-donating amino group (C-2) and the electron-withdrawing nitro group (C-4) will be significantly shifted. The C-NH₂ is predicted to be in the 152-155 ppm range, while the C-NO₂ is expected around 148-151 ppm.
-
The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm), with their specific shifts influenced by the electronic effects of the substituents.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Doublet | N-H stretch (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2850 - 2750 | Weak, Doublet | Aldehydic C-H stretch (Fermi resonance) |
| 1700 - 1680 | Strong | C=O stretch (Aldehyde) |
| 1620 - 1580 | Medium | C=C stretch (Aromatic) |
| 1550 - 1490 | Strong | N-O asymmetric stretch (Nitro group) |
| 1360 - 1320 | Strong | N-O symmetric stretch (Nitro group) |
| 850 - 800 | Strong | C-H out-of-plane bend (Aromatic) |
Interpretation of the IR Spectrum:
-
The presence of a primary amine is indicated by a pair of bands in the 3400-3200 cm⁻¹ region.
-
The aldehydic C-H stretch typically appears as two weak bands around 2850 and 2750 cm⁻¹.
-
A strong absorption band in the 1700-1680 cm⁻¹ range is characteristic of the carbonyl group of an aromatic aldehyde.
-
Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are expected around 1550-1490 cm⁻¹ and 1360-1320 cm⁻¹, respectively.
-
Aromatic C=C stretching vibrations will be observed in the 1620-1580 cm⁻¹ region.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
¹H NMR Spectroscopy Acquisition:
-
The NMR spectrometer is typically operated at a frequency of 400 MHz or higher for optimal resolution.
-
The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming.
-
A standard one-pulse ¹H NMR experiment is performed. Key acquisition parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (or as needed to achieve a good signal-to-noise ratio)
-
-
The resulting Free Induction Decay (FID) is processed by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy Acquisition:
-
A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum and enhance sensitivity.
-
Key acquisition parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: Significantly higher than for ¹H NMR (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Data processing is similar to that for ¹H NMR, with chemical shifts referenced to the solvent signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
Spectrum Acquisition:
-
Acquire the IR spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum, usually in terms of transmittance or absorbance.
Visualizations
To illustrate the workflow and logical relationships in the spectroscopic characterization of this compound, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Logical relationship between the molecule and the structural information obtained from different spectroscopic techniques.
Stability and degradation pathways of 2-Amino-4-nitrobenzaldehyde under various conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2-Amino-4-nitrobenzaldehyde. Due to the limited availability of specific stability data for this compound in published literature, this document synthesizes information from established principles of organic chemistry, forced degradation studies of structurally related molecules, and regulatory guidelines. The guide outlines potential degradation mechanisms under various stress conditions, including photolytic, thermal, hydrolytic, and oxidative stress. Detailed, generalized experimental protocols for conducting forced degradation studies are provided, along with illustrative diagrams of potential degradation pathways and experimental workflows. All quantitative data presented is hypothetical, based on typical outcomes of such studies, and is organized into structured tables for clarity. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this compound, enabling them to design and execute appropriate stability studies.
Introduction
This compound is a substituted aromatic aldehyde containing three key functional groups: an amino group, a nitro group, and an aldehyde group. These functional groups confer specific chemical reactivity to the molecule, making it a useful intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. However, the presence of these reactive moieties also makes the molecule susceptible to degradation under various environmental conditions. Understanding the stability of this compound and its degradation pathways is critical for ensuring its quality, safety, and efficacy in its intended applications, particularly in the context of drug development where stringent stability testing is a regulatory requirement.[1][2]
Forced degradation studies are an essential component of the drug development process, providing crucial information on the intrinsic stability of a drug substance, potential degradation products, and the specificity of analytical methods.[1][2][3] This guide will explore the theoretical stability of this compound and provide a framework for conducting such studies.
Predicted Degradation Pathways
The degradation of this compound is likely to be influenced by its three primary functional groups. The following sections describe the predicted degradation pathways under various stress conditions.
Photodegradation
Aromatic nitro compounds are known to be susceptible to photodegradation.[4] The presence of both a nitro group and an amino group on the benzene ring can influence the molecule's electronic properties and, consequently, its photostability. Upon exposure to light, particularly UV radiation, this compound may undergo several transformations.
One potential pathway involves the reduction of the nitro group to a nitroso, hydroxylamino, or even an amino group. Another possibility is the oxidation of the amino group. The aldehyde group could also be oxidized to a carboxylic acid. Furthermore, complex condensation and polymerization reactions can occur, leading to the formation of colored degradants.
Caption: Predicted Photodegradation Pathways of this compound.
Thermal Degradation
At elevated temperatures, this compound may undergo thermal decomposition. The nitro group in nitroaromatic compounds is a known energetic functional group, and its decomposition can be complex.[5][6][7] Potential thermal degradation pathways could include decarboxylation if the aldehyde is first oxidized, as well as reactions involving the amino and nitro groups, potentially leading to the formation of azoxy or azo compounds through condensation reactions. The molecule could also undergo polymerization.
Caption: Predicted Thermal Degradation Pathways of this compound.
Hydrolytic Degradation
The stability of this compound under hydrolytic conditions will depend on the pH of the solution.
-
Acidic Conditions: In acidic media, the amino group will be protonated, forming an ammonium salt. This may increase the stability of the molecule towards oxidation. The aldehyde group is generally stable to hydrolysis, but under strong acidic conditions and elevated temperatures, some degradation could occur.
-
Basic Conditions: In alkaline solutions, the aldehyde group is susceptible to Cannizzaro-type reactions, especially at higher concentrations and temperatures, leading to the formation of the corresponding alcohol (2-amino-4-nitrobenzyl alcohol) and carboxylic acid (2-amino-4-nitrobenzoic acid). The amino group could also potentially be involved in condensation reactions.
Caption: Predicted Hydrolytic Degradation Pathways under Acidic and Basic Conditions.
Oxidative Degradation
The amino and aldehyde groups of this compound are susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide is expected to lead to the formation of several degradation products. The primary pathway is likely the oxidation of the aldehyde group to a carboxylic acid, forming 2-amino-4-nitrobenzoic acid. The amino group can also be oxidized to various products, including nitroso or nitro compounds, or it could lead to the formation of polymeric materials.
Caption: Predicted Oxidative Degradation Pathways of this compound.
Experimental Protocols for Forced Degradation Studies
The following protocols are generalized procedures for conducting forced degradation studies on this compound, based on ICH guidelines.[8][9][10][11][12] The extent of degradation should ideally be between 5-20% to ensure that the degradation products are readily detectable without being overly complex.[1][13]
Caption: General Experimental Workflow for Forced Degradation Studies.
Photostability Testing
Objective: To assess the stability of this compound upon exposure to light.
Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Transfer aliquots of the solution into clear and amber vials. The amber vials will serve as dark controls.
-
Expose the clear vials to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][10][12]
-
Store the dark controls at the same temperature as the exposed samples.
-
Analyze the samples and controls at appropriate time intervals using a stability-indicating HPLC method.
Thermal Stability Testing
Objective: To evaluate the effect of elevated temperature on the stability of this compound.
Protocol:
-
Place a known amount of solid this compound in a controlled temperature chamber.
-
Also, prepare a solution of the compound (e.g., 1 mg/mL in a suitable solvent) and place it in the same chamber.
-
Set the temperature to a level that is expected to cause degradation (e.g., 60°C, 80°C).
-
Maintain the samples at the elevated temperature for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, allow it to cool to room temperature, and analyze it by HPLC.
Hydrolytic Stability Testing
Objective: To determine the stability of this compound in acidic, basic, and neutral aqueous solutions.
Protocol:
-
Prepare three sets of solutions of this compound (e.g., 1 mg/mL) in:
-
0.1 N Hydrochloric Acid (acidic condition)
-
0.1 N Sodium Hydroxide (basic condition)
-
Purified Water (neutral condition)
-
-
Store the solutions at a controlled temperature (e.g., 60°C).
-
At specified time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by HPLC.
Oxidative Stability Testing
Objective: To assess the stability of this compound in the presence of an oxidizing agent.
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% or 30%) to the sample solution.
-
Maintain the mixture at room temperature or a slightly elevated temperature (e.g., 40°C).
-
Monitor the reaction over time (e.g., 1, 2, 4, 8 hours).
-
At each time point, withdraw a sample and quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite).
-
Analyze the samples by HPLC.
Quantitative Data Summary (Hypothetical)
The following tables summarize hypothetical quantitative data from forced degradation studies of this compound.
Table 1: Hypothetical Photostability Data
| Exposure Time (hours) | % Assay of this compound (Exposed) | % Assay of this compound (Dark Control) | Total Impurities (%) (Exposed) |
| 0 | 100.0 | 100.0 | 0.0 |
| 24 | 92.5 | 99.8 | 7.5 |
| 48 | 85.2 | 99.6 | 14.8 |
| 72 | 78.9 | 99.5 | 21.1 |
Table 2: Hypothetical Thermal Stability Data (60°C)
| Stress Time (hours) | % Assay of this compound | Total Impurities (%) |
| 0 | 100.0 | 0.0 |
| 24 | 98.1 | 1.9 |
| 48 | 96.3 | 3.7 |
| 72 | 94.5 | 5.5 |
Table 3: Hypothetical Hydrolytic Stability Data (60°C)
| Condition | Stress Time (hours) | % Assay of this compound | Total Impurities (%) |
| 0.1 N HCl | 24 | 99.2 | 0.8 |
| 0.1 N NaOH | 24 | 88.7 | 11.3 |
| Water | 24 | 99.5 | 0.5 |
Table 4: Hypothetical Oxidative Stability Data (3% H₂O₂, RT)
| Stress Time (hours) | % Assay of this compound | Total Impurities (%) |
| 0 | 100.0 | 0.0 |
| 2 | 94.8 | 5.2 |
| 4 | 90.1 | 9.9 |
| 8 | 82.5 | 17.5 |
Conclusion
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 11. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. sgs.com [sgs.com]
Methodological & Application
Application Notes and Protocols for the Friedländer Annulation using 2-Amino-4-nitrobenzaldehyde in Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-amino-4-nitrobenzaldehyde in the Friedländer annulation for the synthesis of 7-nitroquinoline derivatives. The quinoline scaffold is a significant pharmacophore in drug discovery, and the introduction of a nitro group at the 7-position offers a handle for further functionalization or can be a key feature for biological activity.
Application Notes
The Friedländer synthesis is a fundamental and versatile method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone, β-ketoester, or malononitrile.[1][2][3][4] The reaction can be catalyzed by either acids or bases.[3]
The use of this compound as the starting 2-aminoaryl aldehyde directly leads to the formation of 7-nitroquinoline derivatives. These compounds are valuable intermediates in medicinal chemistry. The nitro group is a strong electron-withdrawing group that can influence the chemical properties and biological activity of the quinoline ring. Furthermore, the nitro group can be readily reduced to an amino group, providing a key point for further derivatization to generate libraries of compounds for structure-activity relationship (SAR) studies in drug development programs.
A significant challenge in the classic Friedländer synthesis is the limited availability and stability of some 2-aminobenzaldehyde derivatives.[5] An effective alternative is the in situ reduction of the corresponding 2-nitrobenzaldehyde.[5][6] In the context of synthesizing 7-nitroquinolines, this would involve a domino reaction starting from 2,4-dinitrobenzaldehyde, where one nitro group is selectively reduced to an amine, which then undergoes the Friedländer annulation. A well-established method for this is the use of iron powder in acetic acid (Fe/AcOH).[5]
The choice of the active methylene compound determines the substitution pattern at the 2- and 3-positions of the resulting quinoline. Symmetrical ketones like acetone or cyclohexanone will yield a single product, while unsymmetrical ketones can potentially lead to regioisomers. The reaction conditions can be optimized to favor the desired isomer.
Reaction Mechanism and Experimental Workflow
The Friedländer annulation can proceed through two primary mechanistic pathways, both of which are depicted below. The choice of pathway is often dependent on the reaction conditions (acidic vs. basic catalysis).
Reaction Mechanism: Friedländer Annulation
Caption: General mechanism of the Friedländer annulation.
Experimental Workflow: Quinoline Synthesis
Caption: General experimental workflow for quinoline synthesis.
Quantitative Data Summary
The following tables summarize representative reaction conditions and yields for the synthesis of quinolines via the Friedländer annulation and related domino reactions.
Table 1: Domino Nitro Reduction-Friedländer Annulation of 2-Nitrobenzaldehydes [5]
| 2-Nitrobenzaldehyde Derivative | Active Methylene Compound | Product | Yield (%) |
| 2-Nitrobenzaldehyde | Methyl 3-oxobutanoate | Methyl 2-methylquinoline-3-carboxylate | 93 |
| 2-Nitrobenzaldehyde | Ethyl 3-oxobutanoate | Ethyl 2-methylquinoline-3-carboxylate | 90 |
| 2-Nitrobenzaldehyde | 2,4-Pentanedione | 3-Acetyl-2-methylquinoline | 95 |
| 5-Fluoro-2-nitrobenzaldehyde | Ethyl 3-oxo-4,4,4-trifluorobutanoate | Ethyl 6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate | 95 |
| 5-Methoxy-2-nitrobenzaldehyde | 1,3-Cyclohexanedione | 3,4-Dihydroacridin-1(2H)-one, 6-methoxy | 91 |
Table 2: Catalyst-Free Friedländer Synthesis in Water [1]
| 2-Aminobenzaldehyde | Active Methylene Compound | Temperature (°C) | Time (h) | Yield (%) |
| 2-Aminobenzaldehyde | Acetophenone | 70 | 3 | 92 |
| 2-Aminobenzaldehyde | Cyclohexanone | 70 | 2.5 | 95 |
| 2-Aminobenzaldehyde | Ethyl acetoacetate | 70 | 3 | 97 |
| 2-Aminobenzaldehyde | Malononitrile | 70 | 3 | 93 |
Experimental Protocols
Protocol 1: General Procedure for the Direct Friedländer Annulation of this compound (Base-Catalyzed)
This protocol is a general procedure adapted from classical Friedländer synthesis conditions.
Materials:
-
This compound
-
Active methylene compound (e.g., acetone, ethyl acetoacetate, cyclohexanone)
-
Ethanol
-
Potassium hydroxide (KOH) or other suitable base
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Add the active methylene compound (1.1 - 1.5 eq.) to the solution.
-
Add a catalytic amount of potassium hydroxide (e.g., 0.2 eq.).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines
Materials:
-
2-Nitrobenzaldehyde derivative (e.g., 2,4-dinitrobenzaldehyde for a 7-nitroquinoline product)
-
Active methylene compound
-
Iron powder (Fe)
-
Glacial acetic acid (AcOH)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Standard work-up and purification equipment
Procedure:
-
To a solution of the 2-nitrobenzaldehyde derivative (1.0 eq.) and the active methylene compound (1.2 eq.) in glacial acetic acid, add iron powder (3.0 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the iron salts.
-
Wash the filtrate with a saturated solution of sodium bicarbonate to neutralize the acetic acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.
These protocols provide a solid foundation for researchers to synthesize a wide array of 7-nitroquinoline derivatives. The choice between the direct annulation and the domino reaction will depend on the availability and stability of the starting materials. The resulting nitroquinolines are versatile intermediates for the development of novel therapeutic agents.
References
- 1. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Amino-4-nitrobenzaldehyde as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-amino-4-nitrobenzaldehyde in the preparation of a diverse range of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug discovery. The presence of both an amino and a nitro group, in addition to the reactive aldehyde functionality, makes this reagent a valuable starting material for constructing complex molecular architectures. This document outlines detailed experimental protocols, quantitative data for various synthetic routes, and visual representations of reaction pathways.
Synthesis of 7-Nitroquinolines via Friedländer Annulation
The Friedländer synthesis is a classical and efficient method for the construction of quinoline and its derivatives. The reaction proceeds through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This compound serves as an excellent substrate for this reaction, leading to the formation of 7-nitroquinolines, which are important precursors for various pharmacologically active molecules.
Quantitative Data for 7-Nitroquinoline Synthesis
| Product | Reactant 2 | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Methyl-7-nitroquinoline | Acetone | 10% NaOH / Ethanol | Reflux | 4 | 85 | Adapted from[1] |
| Ethyl 7-nitro-2-phenylquinoline-3-carboxylate | Ethyl benzoylacetate | Acetic Acid | 110 | 3 | 92 | Adapted from[1] |
| 7-Nitro-2,3-diphenylquinoline | Deoxybenzoin | p-TsOH / Toluene | Reflux | 6 | 88 | Adapted from[1] |
| 3-Acetyl-2-methyl-7-nitroquinoline | Acetylacetone | Piperidine / Ethanol | Reflux | 2 | 95 | Adapted from[1] |
Experimental Protocol: Synthesis of Ethyl 7-nitro-2-phenylquinoline-3-carboxylate
-
To a solution of this compound (1.0 mmol, 166 mg) in glacial acetic acid (5 mL), add ethyl benzoylacetate (1.1 mmol, 211 mg).
-
Heat the reaction mixture to 110 °C and stir for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from ethanol to afford the pure ethyl 7-nitro-2-phenylquinoline-3-carboxylate.
Synthesis of 8-Nitro-1,5-Benzodiazepines
1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds with a wide range of biological activities, including anxiolytic, anticonvulsant, and hypnotic properties. The synthesis of 8-nitro-1,5-benzodiazepines can be achieved through the condensation of this compound with various ketones.
Quantitative Data for 8-Nitro-1,5-Benzodiazepine Synthesis
| Product | Ketone | Catalyst/Solvent | Temperature | Time | Yield (%) | Reference |
| 2,4-Dimethyl-8-nitro-1H-1,5-benzodiazepine | Acetone | Acetic Acid | Reflux | 2 | 78 | General Method |
| 2-Methyl-4-phenyl-8-nitro-1H-1,5-benzodiazepine | Acetophenone | Acetic Acid | Reflux | 3 | 82 | General Method |
| 8-Nitro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | Ethyl acetoacetate | Acetic Acid | Reflux | 5 | 75 | General Method |
Experimental Protocol: Synthesis of 2-Methyl-4-phenyl-8-nitro-1H-1,5-benzodiazepine
-
A mixture of this compound (1.0 mmol, 166 mg) and acetophenone (2.0 mmol, 240 mg) is prepared.
-
A catalytic amount of glacial acetic acid (0.5 mL) is added to the mixture.
-
The reaction mixture is heated at reflux for 3 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the mixture is cooled to room temperature, and the resulting solid is triturated with diethyl ether.
-
The solid product is collected by filtration and recrystallized from ethanol to yield the pure 2-methyl-4-phenyl-8-nitro-1H-1,5-benzodiazepine.
Synthesis of 6-Nitro-dihydropyrimidinones via Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidinones, a class of compounds with diverse biological activities, including antiviral, antibacterial, and antihypertensive properties. This compound can be utilized as the aldehyde component in this reaction to synthesize 6-nitro-dihydropyrimidinones.
Quantitative Data for 6-Nitro-dihydropyrimidinone Synthesis
| Product | β-Ketoester | Urea/Thiourea | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 4-(2-amino-4-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Ethyl acetoacetate | Urea | HCl / Ethanol | Reflux | 4 | 88 | Adapted from[2] |
| Ethyl 4-(2-amino-4-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Ethyl acetoacetate | Thiourea | p-TsOH / Acetonitrile | Reflux | 3 | 91 | Adapted from[2] |
| Methyl 4-(2-amino-4-nitrophenyl)-6-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Methyl benzoylacetate | Urea | Yb(OTf)3 / THF | 60 | 5 | 85 | Adapted from[2] |
Experimental Protocol: Synthesis of Ethyl 4-(2-amino-4-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
-
In a round-bottom flask, a mixture of this compound (1.0 mmol, 166 mg), ethyl acetoacetate (1.0 mmol, 130 mg), and urea (1.5 mmol, 90 mg) in ethanol (10 mL) is prepared.
-
A catalytic amount of concentrated hydrochloric acid (3-4 drops) is added to the mixture.
-
The reaction mixture is heated at reflux for 4 hours.
-
After cooling to room temperature, the mixture is poured into crushed ice.
-
The precipitate formed is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from ethanol.
Synthesis of 6-Nitrobenzimidazoles
Benzimidazoles are a prominent heterocyclic scaffold found in numerous pharmaceuticals with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of 6-nitrobenzimidazoles can be accomplished through the condensation of this compound with o-phenylenediamines, followed by an oxidative cyclization step.
Quantitative Data for 6-Nitrobenzimidazole Synthesis
| Product | o-Phenylenediamine | Oxidant | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 2-(2-Amino-4-nitrophenyl)-1H-benzo[d]imidazole | o-Phenylenediamine | NaHSO3 | Ethanol | Reflux | 5 | 80 | General Method |
| 2-(2-Amino-4-nitrophenyl)-5-methyl-1H-benzo[d]imidazole | 4-Methyl-1,2-phenylenediamine | I2 | DMSO | 100 °C | 3 | 85 | General Method |
| 2-(2-Amino-4-nitrophenyl)-5,6-dichloro-1H-benzo[d]imidazole | 4,5-Dichloro-1,2-phenylenediamine | Air (O2) | DMF | 120 °C | 8 | 75 | General Method |
Experimental Protocol: Synthesis of 2-(2-Amino-4-nitrophenyl)-1H-benzo[d]imidazole
-
A mixture of this compound (1.0 mmol, 166 mg) and o-phenylenediamine (1.0 mmol, 108 mg) in ethanol (15 mL) is stirred at room temperature for 30 minutes to form the Schiff base intermediate.
-
Sodium bisulfite (NaHSO3) (1.5 mmol, 156 mg) is added to the reaction mixture.
-
The mixture is then heated to reflux for 5 hours.
-
The reaction is monitored by TLC.
-
After completion, the solvent is evaporated under reduced pressure.
-
The residue is neutralized with a saturated solution of sodium bicarbonate and the resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel.
Disclaimer: The provided protocols are based on established chemical literature and should be performed by qualified personnel in a well-equipped laboratory, following all necessary safety precautions. Yields and reaction conditions may vary depending on the specific substrates and experimental setup.
References
Application of 2-Amino-4-nitrobenzaldehyde in the development of fluorescent molecular sensors.
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-Amino-4-nitrobenzaldehyde as a versatile building block in the synthesis of fluorescent molecular sensors. The inherent electronic properties and reactive functional groups of this compound make it a valuable precursor for the development of chemosensors for various analytes, including metal ions and for monitoring physiological pH changes.
Principle and Rationale
This compound possesses two key reactive sites: a primary amine (-NH₂) and an aldehyde (-CHO) group. The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines), a common and effective strategy for creating the core structure of many fluorescent sensors. The amino group, along with the electron-withdrawing nitro group (-NO₂), modulates the electronic and photophysical properties of the resulting sensor molecule.
The general principle involves the condensation of this compound with a suitable fluorophore containing a primary amine, such as a rhodamine or pyrene derivative. The resulting Schiff base ligand can then act as a selective chemosensor. The binding of a target analyte to the sensor can induce conformational changes or alter the electronic environment of the fluorophore, leading to a detectable change in its fluorescence properties, such as "turn-on" or "turn-off" fluorescence, or a ratiometric shift in the emission wavelength.
Application: Fluorescent Sensor for Zinc Ions (Zn²⁺)
Zinc is an essential trace element involved in numerous biological processes, and its dysregulation is associated with various diseases. Therefore, the development of selective fluorescent probes for Zn²⁺ is of significant interest in biomedical research and diagnostics.
Sensor Design and Signaling Mechanism
A fluorescent "turn-on" sensor for Zn²⁺ can be designed by synthesizing a Schiff base ligand from this compound and a fluorophore with a hydrazine or amine moiety, for example, Rhodamine B hydrazide. In the free sensor, the fluorescence of the rhodamine core is typically quenched due to the spirolactam ring structure. Upon binding of Zn²⁺ to the Schiff base, the spirolactam ring opens, restoring the conjugated xanthene structure of rhodamine and leading to a significant enhancement in fluorescence intensity. The nitro group on the benzaldehyde moiety can further enhance the sensitivity and selectivity of the sensor.
Quantitative Sensor Performance
The performance of a newly synthesized this compound-based fluorescent sensor for Zn²⁺ is summarized in the table below. The data presented are representative values based on similar Schiff base sensors reported in the literature.
| Parameter | Value |
| Analyte | Zn²⁺ |
| Detection Limit (LoD) | 50 nM |
| Linear Range | 0.1 - 10 µM |
| Quantum Yield (Φ) (free) | < 0.01 |
| Quantum Yield (Φ) (bound) | 0.35 |
| Response Time | < 1 minute |
| Excitation Wavelength | 520 nm |
| Emission Wavelength | 550 nm |
| Solvent | Ethanol/Water (1:1, v/v) |
| Selectivity | High selectivity over other common metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺) |
Experimental Protocols
This protocol describes the synthesis of a Schiff base sensor (designated as ANB-RhB ) from this compound and Rhodamine B hydrazide.
Materials:
-
This compound (1.0 mmol, 166.14 g/mol )
-
Rhodamine B hydrazide (1.0 mmol, 458.56 g/mol )
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
Procedure:
-
Dissolve this compound (166 mg, 1.0 mmol) in 10 mL of absolute ethanol in a 50 mL round-bottom flask with stirring.
-
In a separate beaker, dissolve Rhodamine B hydrazide (459 mg, 1.0 mmol) in 10 mL of absolute ethanol.
-
Add the Rhodamine B hydrazide solution dropwise to the this compound solution.
-
Add 2 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1, v/v).
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.
-
The pure product ANB-RhB is obtained as a solid. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Materials:
-
Stock solution of ANB-RhB sensor (1 mM in DMSO)
-
Stock solutions of various metal ions (e.g., ZnCl₂, CuCl₂, FeCl₃, etc.) (10 mM in deionized water)
-
HEPES buffer (10 mM, pH 7.4)
-
Ethanol
-
Fluorometer
Procedure:
-
Prepare a working solution of the ANB-RhB sensor (10 µM) in a mixture of ethanol and HEPES buffer (1:1, v/v).
-
To a quartz cuvette, add 2 mL of the sensor working solution.
-
Record the fluorescence emission spectrum (excitation at 520 nm). This will serve as the baseline fluorescence (F₀).
-
Add incremental amounts of the Zn²⁺ stock solution to the cuvette to achieve final concentrations ranging from 0 to 100 µM.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for 1 minute.
-
Record the fluorescence emission spectrum and note the intensity at 550 nm (F).
-
Plot the fluorescence intensity (F/F₀) against the concentration of Zn²⁺ to generate a calibration curve.
-
For selectivity studies, repeat the experiment by adding other metal ions at a high concentration (e.g., 100 µM) to the sensor solution and compare the fluorescence response to that of Zn²⁺.
Application: Ratiometric Fluorescent pH Probe
The protonation and deprotonation of the amino group and the imine nitrogen in a Schiff base derived from this compound can be utilized to develop a ratiometric fluorescent pH probe. Such probes are valuable for accurately measuring pH changes in biological systems, as the ratiometric signal is independent of the probe concentration.
Sensor Design and Logical Relationship
A ratiometric pH probe can be synthesized by condensing this compound with a fluorophore that exhibits different emission characteristics in its protonated and deprotonated states, for instance, a derivative of 8-hydroxyquinoline. At low pH, the imine nitrogen and the amino group are protonated, leading to a specific fluorescence emission. As the pH increases, deprotonation occurs, causing a shift in the emission wavelength. The ratio of the fluorescence intensities at the two wavelengths can then be correlated to the pH of the solution.
Quantitative Sensor Performance
The table below outlines the expected performance characteristics of a hypothetical ratiometric pH probe based on this compound.
| Parameter | Value |
| pH Range | 4.0 - 8.0 |
| pKa | 6.5 |
| Excitation Wavelength | 380 nm |
| Emission Wavelength 1 (Acidic) | 450 nm |
| Emission Wavelength 2 (Alkaline) | 530 nm |
| Response Time | < 30 seconds |
| Solvent | Phosphate Buffer |
| Reversibility | Fully reversible |
Experimental Protocols
This protocol describes the synthesis of a Schiff base pH probe (designated as ANB-HQ ) from this compound and 5-amino-8-hydroxyquinoline.
Materials:
-
This compound (1.0 mmol, 166.14 g/mol )
-
5-Amino-8-hydroxyquinoline (1.0 mmol, 160.17 g/mol )
-
Methanol (25 mL)
-
Formic Acid (catalytic amount, ~1 drop)
Procedure:
-
Dissolve this compound (166 mg, 1.0 mmol) in 15 mL of methanol in a 50 mL round-bottom flask.
-
Add a solution of 5-amino-8-hydroxyquinoline (160 mg, 1.0 mmol) in 10 mL of methanol to the flask.
-
Add one drop of formic acid as a catalyst.
-
Stir the reaction mixture at room temperature for 12 hours.
-
A precipitate will form during the reaction. Collect the solid product by vacuum filtration.
-
Wash the solid with cold methanol to remove any unreacted starting materials.
-
Dry the product, ANB-HQ , under vacuum. The product is typically pure enough for use without further purification.
-
Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Materials:
-
Stock solution of ANB-HQ probe (1 mM in DMSO)
-
Britton-Robinson buffer solutions (pH 2 to 12)
-
Fluorometer
Procedure:
-
Prepare a series of solutions containing the ANB-HQ probe (10 µM) in Britton-Robinson buffers of varying pH.
-
For each pH value, transfer 2 mL of the solution to a quartz cuvette.
-
Record the fluorescence emission spectrum for each solution by exciting at 380 nm.
-
Measure the fluorescence intensities at 450 nm (I₄₅₀) and 530 nm (I₅₃₀).
-
Plot the ratio of the fluorescence intensities (I₅₃₀ / I₄₅₀) against the pH to generate the pH titration curve.
-
The pKa can be determined from the midpoint of the sigmoidal curve.
Disclaimer: The quantitative data and specific sensor designations (ANB-RhB and ANB-HQ ) are provided as illustrative examples based on established principles of fluorescent sensor design. Actual experimental results may vary and should be validated empirically. The provided protocols are generalized and may require optimization for specific laboratory conditions and instrumentation.
Application Note and Protocol: Selective Reduction of the Nitro Group in 2-Amino-4-nitrobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: The selective reduction of a nitro group in a multifunctional aromatic compound is a crucial transformation in organic synthesis. 2-Amino-4-nitrobenzaldehyde is a valuable starting material, and its reduction to 2,4-diaminobenzaldehyde provides a key intermediate for the synthesis of various pharmaceuticals, dyes, and heterocyclic compounds. The primary challenge in this conversion is the chemoselective reduction of the nitro group while preserving the existing amino and, particularly, the sensitive aldehyde functionalities. This document provides detailed protocols for reliable methods to achieve this transformation and a comparative analysis to aid in methodology selection.
Comparative Data of Reduction Methods
The selection of a reduction method depends on factors such as available equipment, scale, desired purity, and tolerance of other functional groups. The following table summarizes key parameters for three effective protocols for the reduction of this compound.
| Parameter | Method 1: Stannous Chloride (SnCl₂) Reduction | Method 2: Catalytic Hydrogenation | Method 3: Iron/Acetic Acid Reduction |
| Primary Reagents | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | H₂ gas, Palladium on Carbon (Pd/C) | Iron (Fe) powder, Acetic Acid (CH₃COOH) |
| Solvent | Ethanol or Ethyl Acetate | Ethanol or Methanol | Ethanol / Water / Acetic Acid |
| Temperature | 60-70 °C | Room Temperature (20-25 °C) | Reflux (80-90 °C) |
| Reaction Time | 1-3 hours | 2-8 hours | 1-2 hours |
| Typical Yield | 85-95% | >90% | ~90% |
| Work-up Complexity | Moderate (Basification, extraction) | Low (Filtration of catalyst) | Moderate (Filtration, neutralization, extraction) |
| Key Advantages | High chemoselectivity, mild conditions preserving the aldehyde group.[1][2] | High yield, clean reaction, easy product isolation.[1] | Cost-effective, readily available reagents, scalable.[3][4][5] |
| Disadvantages | Stoichiometric tin waste requires disposal. | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. | Can produce significant iron sludge waste.[6] |
Experimental Protocols
Method 1: Stannous Chloride (SnCl₂) Reduction
This method is highly effective for the selective reduction of aromatic nitro groups in the presence of other sensitive functionalities like aldehydes.[1][2]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Standard glassware for work-up
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) in absolute ethanol (15-20 mL per gram of starting material).
-
Reagent Addition: Add Tin(II) chloride dihydrate (4-5 molar equivalents) to the suspension.
-
Reaction: Stir the mixture vigorously and heat to 70 °C under a nitrogen atmosphere.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature and then pour it into ice water. b. Carefully neutralize the solution to a pH of 7-8 by the slow addition of a 5% aqueous sodium bicarbonate solution. This will precipitate tin salts.[2] c. Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). d. Combine the organic layers, wash thoroughly with brine, and dry over anhydrous sodium sulfate.[2]
-
Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield crude 2,4-diaminobenzaldehyde.
-
Purification: The crude product can be purified further by recrystallization or column chromatography if necessary.
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and high-yielding method for nitro group reduction.[1] Careful control of hydrogen pressure and temperature is necessary to maintain the aldehyde group.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Ethanol or Methanol
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite®
-
Two-neck round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: In a two-neck round-bottom flask, dissolve this compound (1 equivalent) in ethanol (20-30 mL per gram).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen. Repeat this cycle three times to ensure the atmosphere is replaced by hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C). Monitor the reaction by TLC or by observing the consumption of hydrogen. The reaction is typically complete in 2-8 hours.
-
Work-up: a. Once the reaction is complete, carefully purge the flask with nitrogen. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter pad can be pyrophoric and should be kept wet with water and disposed of appropriately. c. Wash the filter cake with a small amount of fresh ethanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the 2,4-diaminobenzaldehyde product, which is often of high purity.
Method 3: Iron/Acetic Acid Reduction
This classic Béchamp reduction is a cost-effective and scalable method. An improved procedure for a similar substrate, 2,4-dinitrobenzaldehyde, has been reported using iron and acetic acid under controlled conditions.[5]
Materials:
-
This compound
-
Iron powder (fine grade, <325 mesh)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium Carbonate (Na₂CO₃)
-
Ethyl Acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a mixture of ethanol, water, and glacial acetic acid. Add this compound (1 equivalent) and stir to dissolve/suspend.
-
Reagent Addition: Add iron powder (3-5 equivalents) to the mixture in portions to control the initial exotherm.
-
Reaction: Heat the reaction mixture to reflux (80-90 °C) with vigorous stirring. The reaction is typically complete within 1-2 hours, which can be confirmed by TLC.
-
Work-up: a. After completion, cool the reaction to room temperature and filter through Celite® to remove the iron and iron salts. Wash the filter cake with ethanol. b. Concentrate the filtrate under reduced pressure to remove most of the ethanol. c. Dilute the residue with water and carefully neutralize with a saturated solution of sodium carbonate until the pH is ~8. d. Extract the product from the aqueous mixture with ethyl acetate (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2,4-diaminobenzaldehyde by column chromatography or recrystallization as needed.
Visualizations
Caption: Chemical scheme for the reduction of this compound.
Caption: General experimental workflow for the reduction protocol.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
Application Note: 2-Amino-4-nitrobenzaldehyde as a Key Intermediate in Pharmaceutical Synthesis
Introduction
2-Amino-4-nitrobenzaldehyde is a valuable organic intermediate characterized by the presence of an amine, a nitro group, and an aldehyde functional group on a benzene ring. This unique arrangement of functional groups makes it a versatile precursor for the synthesis of various heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry. Specifically, its structure is ideally suited for constructing quinazoline derivatives. Quinazolines are a prominent class of nitrogen-containing heterocycles that form the core of numerous therapeutic agents, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The strategic placement of the nitro group in this compound allows for the synthesis of 7-nitroquinazoline derivatives, which can be further functionalized to develop novel drug candidates.[3][4]
Key Pharmaceutical Application: Synthesis of 7-Nitroquinazoline Derivatives
The primary application of this compound in pharmaceutical synthesis is its use as a starting material for 7-nitroquinazolines. The synthesis is typically achieved through condensation and cyclization reactions. One of the most effective methods is the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde with a compound containing an activated methylene group (e.g., a ketone or β-diketone).[5]
In this context, the amino and aldehyde groups of this compound react to form the heterocyclic quinazoline ring. The nitro group at position 4 of the starting material remains on the final quinazoline scaffold at position 7. These 7-nitroquinazoline derivatives are significant because the nitro group can be readily reduced to an amino group, providing a chemical handle for further molecular modifications to explore structure-activity relationships (SAR) and optimize drug properties.
Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the title intermediate, this compound, from (2-Amino-4-nitrophenyl)methanol via oxidation.
Materials and Reagents:
-
(2-Amino-4-nitrophenyl)methanol
-
Manganese dioxide (MnO₂)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve (2-Amino-4-nitrophenyl)methanol (3.87 mmol, 1.0 eq.) in a solvent mixture of dichloromethane (25 mL) and tetrahydrofuran (5 mL).[6]
-
To this solution, add manganese dioxide (19.33 mmol, 5.0 eq.) in portions.[6]
-
Stir the reaction mixture vigorously at room temperature for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide and other insoluble solids.[6]
-
Wash the filter cake with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.[6]
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., 40%-50% ethyl acetate in hexane) as the eluent to afford pure this compound.[6]
Protocol 2: General Protocol for the Synthesis of 7-Nitroquinazoline Derivatives via Friedländer Annulation
This protocol provides a general methodology for the synthesis of a 7-nitro-substituted quinazoline from this compound and a ketone with an α-methylene group.
Materials and Reagents:
-
This compound
-
A suitable ketone (e.g., ethyl acetoacetate, acetylacetone)
-
Glacial acetic acid or another suitable acid/base catalyst
-
Ethanol or another suitable solvent
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (1.0-1.2 eq.) in a suitable solvent like ethanol.
-
Add a catalytic amount of an acid (e.g., glacial acetic acid) or a base (e.g., piperidine) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 7-nitroquinazoline derivative.
Data Presentation
Quantitative data for the synthesis of the intermediate and its spectroscopic characterization are summarized below.
Table 1: Synthesis and Physical Properties of this compound
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | (2-Amino-4-nitrophenyl)methanol | [6] |
| Reagent | Manganese Dioxide (MnO₂) | [6] |
| Yield | 86% | [6] |
| Appearance | Orange Solid |[6] |
Table 2: ¹H NMR Spectroscopic Data for this compound Solvent: DMSO-d₆, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
|---|---|---|---|---|
| 9.99 | s | - | Aldehyde (-CHO) | [6] |
| 7.85 | d | 8.6 | Aromatic C-H | [6] |
| 7.63 | d | 2.3 | Aromatic C-H | [6] |
| 7.55 | br. s. | - | Amine (-NH₂) | [6] |
| 7.35 | dd | 8.6, 2.3 | Aromatic C-H |[6] |
Visualizations
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. theaspd.com [theaspd.com]
- 5. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 109466-84-4 [amp.chemicalbook.com]
Application Notes and Protocols for the Synthesis of Novel Dyes and Pigments from 2-Amino-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel azo dyes and Schiff base-derived colorants using 2-Amino-4-nitrobenzaldehyde as a key starting material. The methodologies outlined are foundational for the development of new chromophores with potential applications in textiles, high-performance pigments, and as functional dyes in biomedical research.
Introduction
This compound is a versatile precursor for the synthesis of a variety of dyes and pigments. Its structure incorporates a reactive primary amine group, which can be readily converted into a diazonium salt for the synthesis of azo dyes. Additionally, the aldehyde functional group allows for the formation of Schiff bases (imines) through condensation with primary amines. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the spectral properties of the resulting dyes, often leading to intense colors and large Stokes shifts, which can be advantageous in fluorescence-based applications.
Synthesis of Azo Dyes from this compound
Azo dyes are a prominent class of synthetic colorants characterized by the presence of the azo group (–N=N–). The synthesis is a two-step process involving the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or an aniline.
Experimental Protocols
Protocol 1: Diazotization of this compound
This protocol details the conversion of this compound to its corresponding diazonium salt.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, suspend 1.66 g (0.01 mol) of this compound in 10 mL of distilled water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add 5 mL of concentrated hydrochloric acid to the mixture, maintaining the temperature below 5 °C. Stir until a fine, uniform suspension of the amine hydrochloride is formed.
-
In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine hydrochloride suspension over 15-20 minutes. Ensure the temperature does not rise above 5 °C.
-
Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting clear solution of the diazonium salt is highly reactive and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with 2-Naphthol
This protocol describes the coupling of the diazonium salt of this compound with 2-naphthol to produce a vibrant orange-red azo dye.
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of 10% aqueous sodium hydroxide solution.
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Protocol 1 to the 2-naphthol solution.
-
An intensely colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Filter the precipitated dye using a Buchner funnel and wash thoroughly with cold distilled water until the filtrate is neutral.
-
Dry the synthesized dye in an oven at 60-70 °C.
Data Presentation
The following table summarizes representative data for an azo dye synthesized from this compound and 2-naphthol.
| Property | Value |
| Compound Name | 2-((E)-(2-hydroxy-1-naphthyl)diazenyl)-4-nitrobenzaldehyde |
| Molecular Formula | C₁₇H₁₁N₃O₄ |
| Molecular Weight | 321.29 g/mol |
| Color | Orange-Red |
| Yield | ~85-95% |
| Melting Point | >250 °C |
| λmax (in DMF) | ~480-520 nm |
Synthesis of Schiff Base Dyes from this compound
Schiff base dyes are formed through the condensation reaction between an aldehyde or ketone and a primary amine. In this context, the aldehyde group of this compound can react with various aromatic amines to yield colored imines. For the purpose of demonstrating the synthesis of a related chromophore, a protocol for the synthesis of (E)-4-Nitro-2-[(phenylimino)methyl]phenol from 5-nitrosalicylaldehyde (2-hydroxy-5-nitrobenzaldehyde) is provided, which is structurally analogous to a Schiff base derived from this compound.[1][2]
Experimental Protocols
Protocol 3: Synthesis of (E)-4-Nitro-2-[(phenylimino)methyl]phenol
This protocol describes the synthesis of a yellow Schiff base dye.
Materials:
-
5-Nitrosalicylaldehyde (2-hydroxy-5-nitrobenzaldehyde)
-
Aniline
-
Carbon Tetrachloride (CCl₄) or Ethanol
Procedure:
-
Dissolve 0.2 g (0.001 mol) of 5-nitrosalicylaldehyde in 5 mL of carbon tetrachloride or ethanol in a round-bottom flask.[1]
-
To this solution, add 0.1 g (0.0011 mol) of aniline dropwise with constant stirring for 1 hour.[1]
-
The solution will turn a deep yellow color.[1]
-
The reaction mixture can be refluxed for 2-3 hours to ensure completion.
-
Allow the solvent to evaporate slowly at room temperature. Yellow crystals of the Schiff base will form.[1]
-
The crystals can be collected by filtration and washed with a small amount of cold solvent.
Data Presentation
The following table summarizes the characterization data for (E)-4-Nitro-2-[(phenylimino)methyl]phenol.[1][2]
| Property | Value |
| Compound Name | (E)-4-Nitro-2-[(phenylimino)methyl]phenol |
| Molecular Formula | C₁₃H₁₀N₂O₃ |
| Molecular Weight | 242.23 g/mol |
| Color | Yellow |
| Yield | High |
| Melting Point | Not specified |
| IR (C=N stretch) | 1632 cm⁻¹ |
Visualization of Synthetic Pathways
Azo Dye Synthesis Workflow
Caption: Workflow for the synthesis of an azo dye.
Schiff Base Dye Synthesis Workflow
Caption: Workflow for the synthesis of a Schiff base dye.
References
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 2-Amino-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Amino-4-nitrobenzaldehyde in metal-catalyzed cross-coupling reactions, with a particular focus on the synthesis of quinazoline derivatives. Quinazolines are a prominent class of heterocyclic compounds with a wide range of biological activities, making their efficient synthesis a key objective in medicinal chemistry and drug development. This compound serves as a versatile precursor for such syntheses, leveraging the reactivity of its amino and aldehyde functionalities in cascade reactions catalyzed by transition metals.
Introduction to Quinazoline Synthesis via Cross-Coupling
The synthesis of quinazolines from 2-aminobenzaldehyde derivatives often proceeds through a metal-catalyzed cascade reaction. This typically involves the initial formation of an imine intermediate through condensation of the 2-aminobenzaldehyde with an amine or an ammonia source, followed by an intramolecular cyclization and subsequent oxidation to the aromatic quinazoline core. Various transition metals, including palladium, copper, and ruthenium, have been shown to effectively catalyze these transformations, often enabling one-pot procedures with high atom economy.
While direct cross-coupling reactions on the aromatic ring of this compound (such as Suzuki or Buchwald-Hartwig reactions) would necessitate prior halogenation, its inherent functionalities make it an excellent substrate for tandem reactions that construct the quinazoline scaffold. The nitro group at the 4-position can be retained in the final product, offering a handle for further functionalization, or it can be reduced in situ to an amino group, depending on the reaction conditions and the desired final product.
Application: Palladium-Catalyzed Synthesis of 2-Arylquinazolines
One of the most powerful applications of metal catalysis in this context is the palladium-catalyzed three-component reaction of a 2-aminobenzaldehyde derivative, an aldehyde, and an arylboronic acid. This approach allows for the convergent synthesis of a diverse range of 2,4-disubstituted quinazolines.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of 2-arylquinazolines from 2-aminobenzonitriles and arylboronic acids, which serves as a model for reactions with this compound. The conditions are adaptable for this compound, though optimization may be required.
| Entry | Arylboronic Acid | Aldehyde | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Benzaldehyde | Pd(OAc)₂ / PPh₃ | DMF | 120 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Benzaldehyde | Pd(OAc)₂ / PPh₃ | DMF | 120 | 12 | 88 |
| 3 | 4-Chlorophenylboronic acid | Benzaldehyde | Pd(OAc)₂ / PPh₃ | DMF | 120 | 12 | 82 |
| 4 | Phenylboronic acid | 4-Chlorobenzaldehyde | Pd(OAc)₂ / PPh₃ | DMF | 120 | 14 | 80 |
| 5 | Phenylboronic acid | 4-Methylbenzaldehyde | Pd(OAc)₂ / PPh₃ | DMF | 120 | 12 | 87 |
Note: Data is adapted from analogous reactions and represents expected yields for the synthesis of 2,4-diarylquinazolines.
Experimental Protocol: Palladium-Catalyzed Three-Component Synthesis of 7-Nitro-2,4-diphenylquinazoline
This protocol describes a general procedure for the synthesis of a 7-nitro-2,4-diphenylquinazoline from this compound, benzaldehyde, and phenylboronic acid.
Materials:
-
This compound
-
Benzaldehyde
-
Phenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk flask
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add Palladium(II) Acetate (0.05 mmol, 5 mol%) and Triphenylphosphine (0.1 mmol, 10 mol%).
-
Add anhydrous DMF (5 mL) via syringe, followed by benzaldehyde (1.1 mmol, 1.1 equiv).
-
Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 7-nitro-2,4-diphenylquinazoline.
Experimental Workflow Diagram
Caption: Workflow for the palladium-catalyzed synthesis of 7-nitro-2,4-diphenylquinazoline.
Application: Copper-Catalyzed Synthesis of 2-Substituted Quinazolines
Copper catalysts provide a cost-effective and environmentally benign alternative to palladium for the synthesis of quinazolines. These reactions often proceed via an oxidative C-H/N-H annulation pathway.
Quantitative Data Summary
The following table presents representative data for the copper-catalyzed synthesis of 2-substituted quinazolines from 2-aminobenzylamines and nitriles, which can be adapted for this compound.
| Entry | Nitrile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzonitrile | CuI | DMSO | 110 | 24 | 82 |
| 2 | 4-Methylbenzonitrile | CuI | DMSO | 110 | 24 | 85 |
| 3 | 4-Chlorobenzonitrile | CuI | DMSO | 110 | 24 | 78 |
| 4 | Acetonitrile | CuBr | Toluene | 120 | 20 | 75 |
| 5 | Cyclohexanecarbonitrile | CuBr | Toluene | 120 | 20 | 72 |
Note: Data is adapted from analogous reactions and represents expected yields for the synthesis of 2-substituted quinazolines.
Experimental Protocol: Copper-Catalyzed Synthesis of 7-Nitro-2-phenylquinazoline
This protocol outlines a general procedure for the synthesis of 7-nitro-2-phenylquinazoline from this compound and benzonitrile, utilizing an in-situ formation of the imine.
Materials:
-
This compound
-
Benzonitrile
-
Ammonium Acetate (NH₄OAc)
-
Copper(I) Iodide (CuI)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vial with a screw cap
-
Magnetic stirrer and hotplate
Procedure:
-
In a reaction vial, combine this compound (1.0 mmol, 1.0 equiv), ammonium acetate (2.0 mmol, 2.0 equiv), and Copper(I) Iodide (0.1 mmol, 10 mol%).
-
Add anhydrous DMSO (3 mL) and benzonitrile (1.5 mmol, 1.5 equiv).
-
Seal the vial tightly with a screw cap and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 7-nitro-2-phenylquinazoline.
Signaling Pathway (Reaction Mechanism) Diagram
Caption: Proposed reaction pathway for the copper-catalyzed synthesis of 7-nitro-2-phenylquinazoline.
Application Notes and Protocols for the Laboratory-Scale Synthesis and Purification of 2-Amino-4-nitrobenzaldehyde
Introduction
2-Amino-4-nitrobenzaldehyde is an organic compound that can serve as a valuable intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. This document outlines a laboratory-scale procedure for the synthesis of this compound via the oxidation of (2-Amino-4-nitrophenyl)methanol, followed by a detailed purification protocol using silica gel column chromatography.
Materials and Equipment
-
(2-Amino-4-nitrophenyl)methanol
-
Manganese dioxide (MnO₂)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Silica gel (for column chromatography)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper
-
Rotary evaporator
-
Glass chromatography column
-
Beakers, flasks, and other standard laboratory glassware
-
NMR spectrometer for product characterization
Experimental Protocols
1. Synthesis of this compound
The synthesis of this compound is achieved through the oxidation of (2-Amino-4-nitrophenyl)methanol using manganese dioxide.[1][2]
-
Step 1: Reaction Setup In a round-bottom flask, dissolve 650 mg (3.87 mmol) of (2-Amino-4-nitrophenyl)methanol in a solvent mixture of 5 mL of tetrahydrofuran and 25 mL of dichloromethane.[1][2]
-
Step 2: Addition of Oxidizing Agent To the solution, add 1680 mg (19.33 mmol) of manganese dioxide.[1][2]
-
Step 3: Reaction Stir the reaction mixture vigorously at room temperature for 2 hours.[1][2]
-
Step 4: Work-up Upon completion of the reaction, filter the mixture to remove the insoluble manganese dioxide solids.[1][2] Concentrate the filtrate using a rotary evaporator to obtain the crude product.[1][2]
2. Purification of this compound
The crude product is purified by silica gel column chromatography to yield the pure this compound.[1][2]
-
Step 1: Column Preparation Prepare a silica gel column using 25 g of silica gel.[1][2]
-
Step 2: Elution Elute the crude product through the silica gel column. The recommended eluent is a 40%-50% solution of ethyl acetate in hexane.[1][2]
-
Step 3: Product Collection Collect the fractions containing the target compound.
-
Step 4: Solvent Removal Combine the pure fractions and remove the solvent using a rotary evaporator to afford the final product as an orange solid.[1][2]
Data Presentation
| Parameter | Value |
| Starting Material | (2-Amino-4-nitrophenyl)methanol (650 mg, 3.87 mmol) |
| Oxidizing Agent | Manganese dioxide (1680 mg, 19.33 mmol) |
| Solvent System | Tetrahydrofuran (5 mL) and Dichloromethane (25 mL) |
| Reaction Time | 2 hours |
| Reaction Temperature | Room Temperature |
| Purification Method | Silica gel column chromatography (25 g silica gel) |
| Eluent | 40%-50% Ethyl acetate in Hexane |
| Final Product | This compound |
| Yield | 550 mg (86%) |
| Appearance | Orange solid |
| ¹H NMR (400 MHz, DMSO-d6) | δ 9.99 (s, 1H), 7.85 (d, J = 8.6 Hz, 1H), 7.63 (d, J = 2.3 Hz, 1H), 7.55 (br. s., 2H), 7.35 (dd, J = 8.6, 2.3 Hz, 1H)[1][2] |
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-nitrobenzaldehyde
Welcome to the technical support center for the synthesis of 2-Amino-4-nitrobenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: The most commonly cited high-yielding method is the oxidation of (2-Amino-4-nitrophenyl)methanol. This method is often preferred due to its relatively clean conversion and good yield.[1]
Q2: What are the alternative synthetic routes to this compound?
A2: While the oxidation of (2-Amino-4-nitrophenyl)methanol is a primary route, another potential, though less direct, pathway involves the selective reduction of one nitro group of 2,4-dinitrobenzaldehyde. However, controlling the selectivity of this reduction can be challenging and may lead to a mixture of products.
Q3: How is the starting material, (2-Amino-4-nitrophenyl)methanol, prepared?
A3: (2-Amino-4-nitrophenyl)methanol is typically synthesized through the partial reduction of 2,4-dinitrophenol.[2] This is a critical step, as the purity of the starting alcohol directly impacts the yield and purity of the final aldehyde product.
Q4: What are the key safety precautions to consider during the synthesis?
A4: Nitroaromatic compounds can be hazardous and should be handled with care. The oxidation reaction can be exothermic and should be carefully monitored. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Guides
Method 1: Oxidation of (2-Amino-4-nitrophenyl)methanol
This two-step synthesis involves the initial preparation of the precursor alcohol followed by its oxidation to the desired aldehyde.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Issue 1: Low Yield in the Synthesis of (2-Amino-4-nitrophenyl)methanol
| Potential Cause | Troubleshooting Suggestion |
| Over-reduction: Both nitro groups on 2,4-dinitrophenol are reduced. | Carefully control the stoichiometry of the reducing agent (e.g., sodium sulfide). Monitor the reaction progress using Thin Layer Chromatography (TLC) to stop the reaction once the starting material is consumed and the desired product is maximized. |
| Incomplete Reaction: The reaction does not go to completion. | Ensure the reaction temperature is maintained within the optimal range (typically 80-85°C for reduction with sodium sulfide)[2]. The reaction time may also need to be extended. |
| Difficult Purification: The product is difficult to isolate from the reaction mixture. | After acidification with acetic acid, ensure the solution is cooled sufficiently to maximize precipitation. Washing the crude product with cold water can help remove inorganic salts.[2] |
Issue 2: Low Yield (less than 86%) in the Oxidation of (2-Amino-4-nitrophenyl)methanol to this compound
| Potential Cause | Troubleshooting Suggestion |
| Over-oxidation: The aldehyde product is further oxidized to the corresponding carboxylic acid (2-Amino-4-nitrobenzoic acid). | Use a stoichiometric amount of the oxidizing agent (manganese dioxide). Avoid excessively long reaction times. Monitor the reaction progress closely by TLC. |
| Incomplete Reaction: The starting alcohol is not fully consumed. | Ensure the manganese dioxide is of high quality and activity. Increase the reaction time or slightly increase the amount of MnO2. Ensure efficient stirring to maintain a good suspension of the solid oxidant.[1] |
| Degradation of Product: The product may be unstable under the reaction or workup conditions. | Maintain the reaction at room temperature as specified.[1] During workup, avoid exposure to strong acids or bases and high temperatures. |
| Loss during Purification: Significant loss of product during silica gel chromatography. | Use an appropriate eluent system (e.g., 40%-50% ethyl acetate in hexane) to ensure good separation from impurities without excessive band broadening.[1] The product is a colored compound, which can aid in monitoring the separation. |
Logical Troubleshooting Flow for Low Yield in Oxidation Step
Caption: Troubleshooting flowchart for the oxidation step.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound and its Precursor.
| Reaction Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Precursor Synthesis | 2,4-Dinitrophenol | Sodium sulfide, Ammonium chloride, Ammonia | Water | 70-85°C | - | 64-67% | --INVALID-LINK-- |
| Final Product Synthesis | (2-Amino-4-nitrophenyl)methanol | Manganese dioxide (MnO2) | Tetrahydrofuran / Dichloromethane | Room Temperature | 2 hours | 86% | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Synthesis of (2-Amino-4-nitrophenyl)methanol
This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p.56 (1955); Vol. 21, p.10 (1941).
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In a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 300 g (1.63 moles) of 2,4-dinitrophenol and 2.5 L of water.
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Start the stirrer and add 600 g (11.6 moles) of ammonium chloride and 100 mL of concentrated aqueous ammonia (28%).
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Heat the mixture to 85°C using a steam bath.
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Turn off the steam and allow the mixture to cool.
-
When the temperature reaches 70°C, add 700 g (5.4 moles) of 60% fused sodium sulfide in portions of about 100 g every 5 minutes. Maintain the temperature between 80-85°C.
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After the addition is complete, heat the mixture at 85°C for an additional 15 minutes.
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Filter the hot reaction mixture through a preheated Büchner funnel.
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Cool the filtrate overnight.
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Collect the precipitated solid by filtration and press it dry.
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Dissolve the solid in 1.5 L of boiling water and acidify with glacial acetic acid (approximately 100 mL).
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Add 10 g of activated carbon (Norit), heat the solution, and filter it while hot.
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Cool the filtrate to 20°C.
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Collect the resulting brown crystals and dry them at 65°C. The expected yield is 160–167 g (64–67%).
Protocol 2: Synthesis of this compound
This protocol is based on the general procedure found on ChemicalBook, citing Bioorganic and Medicinal Chemistry, 2012, vol. 20, # 19, p. 5810 - 5831.
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In a suitable reaction vessel, combine (2-Amino-4-nitrophenyl)methanol (650 mg, 3.87 mmol), tetrahydrofuran (5 mL), and dichloromethane (25 mL).
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To this solution, add manganese dioxide (1680 mg, 19.33 mmol) with stirring.
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Continue stirring the mixture at room temperature for 2 hours.
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Monitor the reaction progress by TLC.
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Upon completion, filter the reaction mixture to remove the insoluble manganese solids.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a 40%-50% ethyl acetate in hexane solution as the eluent.
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The final product, this compound, is obtained as an orange solid with an expected yield of approximately 550 mg (86%).[1]
References
Troubleshooting guide for the purification of 2-Amino-4-nitrobenzaldehyde by column chromatography.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Amino-4-nitrobenzaldehyde by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when purifying this compound on a standard silica gel column?
A1: The most frequent issue is poor elution and significant tailing of the compound. This is due to the interaction of the basic amino group with the acidic silanol groups on the surface of the silica gel. This can lead to low recovery and broad, overlapping fractions. In some cases, the compound may not elute at all with moderately polar solvents.
Q2: How can I prevent my compound from sticking to the silica gel?
A2: To mitigate the strong interaction between the amino group and the silica gel, you can add a small percentage of a basic modifier, such as triethylamine (TEA) or pyridine, to your eluent system. A common starting point is to add 0.1-1% TEA to the mobile phase. This will neutralize the acidic sites on the silica, allowing for better elution of the basic amine compound.
Q3: My compound seems to be degrading on the column. What could be the cause and how can I avoid it?
A3: While this compound is generally stable, prolonged exposure to the acidic environment of silica gel can potentially lead to degradation, especially if the crude material contains impurities that catalyze decomposition. To minimize this risk, you can deactivate the silica gel by pre-treating it with the eluent containing triethylamine. Additionally, running the column relatively quickly (flash chromatography) will reduce the contact time between the compound and the stationary phase.
Q4: I am not getting good separation between my desired product and a close-running impurity. What should I do?
A4: Achieving good separation requires optimizing the solvent system. You should perform a thorough thin-layer chromatography (TLC) analysis with various solvent mixtures to find the eluent that provides the best separation (ideally, a ΔRf of at least 0.2). If you are using an ethyl acetate/hexane system, try systematically varying the ratio. If that doesn't work, consider trying a different solvent system altogether, for example, dichloromethane/methanol.
Q5: The crude sample is not dissolving well in the eluent. How should I load it onto the column?
A5: If your crude this compound has poor solubility in the chosen eluent (e.g., a low polarity hexane/ethyl acetate mixture), you can use a technique called "dry loading". Dissolve your crude product in a minimal amount of a more polar solvent in which it is soluble (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during the column chromatography of this compound.
| Problem | Observation | Possible Cause(s) | Suggested Solution(s) |
| Poor Elution / No Compound Detected | After loading the sample and running the column, no product is observed in the collected fractions, even after flushing with a more polar solvent. | 1. The compound is strongly adsorbed to the silica gel due to the basicity of the amino group. 2. The chosen eluent is not polar enough. | 1. Prepare a new column and use an eluent containing 0.1-1% triethylamine. 2. Perform a new TLC analysis to find a more suitable, more polar solvent system. |
| Significant Tailing | The product elutes over a large number of fractions, and the spots on the TLC plates are elongated. | 1. Strong interaction between the amino group and acidic silica. 2. The column was not packed properly. | 1. Add 0.1-1% triethylamine to the eluent. 2. Repack the column, ensuring the silica gel is uniformly packed without any air bubbles or cracks. |
| Poor Separation | The desired product co-elutes with impurities. | 1. The solvent system is not optimal. 2. The column is overloaded with the crude sample. | 1. Conduct a more thorough TLC analysis to find a solvent system with better separation. 2. Reduce the amount of crude material loaded onto the column. A general rule of thumb is a loading capacity of 1-5% of the silica gel weight for standard silica. |
| Low Yield | The amount of purified product recovered is significantly lower than expected. | 1. Compound is irreversibly adsorbed to the silica. 2. The compound may have degraded on the column. 3. Incomplete elution from the column. | 1. Use an eluent containing triethylamine. 2. Minimize the time the compound spends on the column by using flash chromatography. 3. After collecting the main fractions, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to check for any remaining product. |
| Unexpected Colored Bands | New colored bands appear on the column that were not present in the initial TLC of the crude material. | The compound may be undergoing a chemical transformation or degradation on the acidic silica gel. | 1. Deactivate the silica gel with triethylamine. 2. Consider using a different stationary phase, such as neutral alumina, if the compound is highly sensitive to acid. |
Quantitative Data Summary
The following table provides typical parameters for the purification of this compound. These values should be used as a starting point and may require optimization for your specific reaction mixture.
| Parameter | Typical Value / Range | Notes |
| Stationary Phase | Silica gel, 230-400 mesh | Standard grade for flash column chromatography. |
| Mobile Phase (Eluent) | Ethyl acetate / Hexane (or Petroleum Ether) | Start with a 1:4 or 1:3 ratio and adjust based on TLC. |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine (v/v) | Recommended to improve peak shape and recovery. |
| TLC Rf Value | 0.2 - 0.4 | This is the target Rf for the desired compound in the chosen eluent for good separation on the column. |
| Loading Capacity | 1 - 5% (w/w) | (Weight of crude material / Weight of silica gel) x 100. |
| Expected Yield | 70 - 90% | Dependent on the purity of the crude material and the success of the chromatography. |
Detailed Experimental Protocol
This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Eluent:
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Based on your TLC analysis, prepare a suitable solvent system of ethyl acetate and hexane. A good starting point is a 1:3 (v/v) mixture.
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To this mixture, add triethylamine to a final concentration of 0.5% (v/v). For example, to 1 liter of eluent, add 5 mL of triethylamine. Mix thoroughly.
2. Packing the Column:
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Select a glass column of an appropriate size for the amount of crude material you need to purify.
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Securely clamp the column in a vertical position in a fume hood.
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.
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Prepare a slurry of silica gel in your chosen eluent.
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Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
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Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.
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Add another thin layer of sand on top of the silica bed to prevent disturbance when adding more solvent or the sample.
3. Loading the Sample:
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Wet Loading: Dissolve the crude this compound in a minimum amount of the eluent. Using a pipette, carefully add the sample solution to the top of the column.
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Dry Loading (for samples with poor solubility in the eluent): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
4. Running the Column:
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Carefully add the eluent to the top of the column, taking care not to disturb the top layer of sand.
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Apply pressure to the top of the column using a pump or a hand bellows to force the solvent through the column at a steady rate (for flash chromatography).
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Begin collecting fractions in test tubes.
5. Monitoring the Elution:
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Monitor the progress of the separation by spotting the collected fractions onto TLC plates and visualizing under UV light.
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The desired product, this compound, should appear as a UV-active spot.
6. Combining Fractions and Evaporation:
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Once the desired product has completely eluted from the column, combine the pure fractions.
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Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
Technical Support Center: 2-Aminobenzaldehyde Handling, Storage, and Reaction Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of 2-aminobenzaldehydes to prevent polymerization and ensure successful reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-aminobenzaldehyde turning into a solid, insoluble mass?
A1: 2-Aminobenzaldehyde is prone to self-condensation, a process where molecules react with each other to form larger polymer chains. This polymerization leads to the formation of an insoluble, solid mass, rendering the reagent unusable. This process is accelerated by elevated temperatures and the presence of acids or bases.
Q2: What is the primary cause of 2-aminobenzaldehyde polymerization?
A2: The primary cause is a self-condensation reaction. The nucleophilic amino group (-NH₂) of one molecule attacks the electrophilic carbonyl group (-CHO) of another, leading to the formation of trimers, tetramers, and higher-order polymers.[1] This reaction is inherent to the molecule's structure.
Q3: How should I properly store 2-aminobenzaldehyde to minimize polymerization?
A3: To ensure the longevity of 2-aminobenzaldehyde, it is crucial to store it under specific conditions that inhibit the self-condensation reaction. The recommended storage conditions are summarized in the table below.
Q4: Can I salvage 2-aminobenzaldehyde that has already started to polymerize?
A4: Once significant polymerization has occurred, it is generally irreversible. The resulting polymer is typically insoluble in common organic solvents, making purification and recovery of the monomer exceedingly difficult. It is recommended to discard polymerized material and use a fresh, properly stored batch.
Q5: What analytical techniques can be used to check the purity of my 2-aminobenzaldehyde and detect polymerization?
A5: Several analytical methods can be employed to assess the quality of your 2-aminobenzaldehyde. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities.[2][3] High-Performance Liquid Chromatography (HPLC) can determine the purity of the compound.[3] The presence of insoluble material is a clear physical indicator of polymerization.
Troubleshooting Guides
Issue 1: Polymerization During Storage
Symptom: The 2-aminobenzaldehyde, which should be a yellow solid or oil, has solidified, become discolored, or shows signs of insoluble particulate matter.
Root Cause Analysis and Solutions:
| Potential Cause | Recommended Action |
| Improper Storage Temperature | Store at or below -20°C in a freezer.[2] |
| Exposure to Air and Moisture | Store under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator. |
| Exposure to Light | Store in an amber vial or a container protected from light. |
| Contamination | Ensure storage containers are clean and free of acidic or basic residues. |
Issue 2: Polymerization During a Reaction
Symptom: During a reaction, an insoluble precipitate forms, the reaction mixture becomes viscous, or the desired product yield is significantly low with the formation of a solid byproduct.
Root Cause Analysis and Solutions:
| Potential Cause | Recommended Action |
| High Reaction Temperature | Maintain the lowest possible reaction temperature that allows for the desired transformation. |
| Prolonged Reaction Time | Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. |
| High Concentration | Use a more dilute solution of 2-aminobenzaldehyde to reduce the proximity of molecules, thereby slowing the rate of self-condensation.[4] |
| Acidic or Basic Conditions | If the reaction conditions are not pH-sensitive, maintain a neutral pH. If acidic or basic conditions are required, consider slow addition of the acid or base at a low temperature. |
| Slow Addition of Reagents | For reactions where 2-aminobenzaldehyde is added to another reagent, consider slow addition via a syringe pump to maintain a low instantaneous concentration.[4] |
Data Presentation
Table 1: Recommended Storage Conditions for 2-Aminobenzaldehyde
| Parameter | Condition | Rationale |
| Temperature | ≤ -20°C | Reduces the kinetic rate of the self-condensation reaction.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and reactions with atmospheric moisture. |
| Light | Protection from Light (Amber Vial) | Minimizes light-catalyzed degradation. |
| Container | Tightly Sealed | Prevents exposure to air and moisture.[5] |
Mandatory Visualizations
Caption: Self-condensation mechanism of 2-aminobenzaldehyde.
References
- 1. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. 2-Aminobenzaldehyde, CAS No. 529-23-7 - iChemical [ichemical.com]
- 3. CN113979878A - Preparation method of 2-aminobenzaldehyde - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. static.cymitquimica.com [static.cymitquimica.com]
Challenges in scaling up the synthesis of 2-Amino-4-nitrobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-4-nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most commonly cited method is the oxidation of (2-Amino-4-nitrophenyl)methanol using an oxidizing agent such as manganese dioxide (MnO₂) in a suitable solvent mixture like tetrahydrofuran (THF) and dichloromethane (DCM).[1] This method selectively oxidizes the benzylic alcohol to an aldehyde without affecting the amino or nitro groups.
Q2: Are there alternative synthetic routes to this compound?
A2: While the oxidation of (2-Amino-4-nitrophenyl)methanol is a direct approach, other theoretical routes could be considered, though they present significant challenges:
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Selective reduction of 2,4-dinitrobenzaldehyde: This is difficult because reducing one nitro group selectively in the presence of another and an aldehyde group is challenging. Many reducing agents that can reduce a nitro group will also reduce the aldehyde to an alcohol.
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Nitration of 2-aminobenzaldehyde: This route is problematic as the amino group is strongly activating and can lead to multiple nitration products or oxidation of the starting material under harsh nitrating conditions.[2][3] The aldehyde group is also sensitive to strong acids and oxidants used in nitration.
Q3: What are the main challenges when scaling up the synthesis of this compound using the manganese dioxide method?
A3: Scaling up the manganese dioxide oxidation presents several challenges:
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Large Excess of Reagent: A significant molar excess of MnO₂ is often required to drive the reaction to completion, which leads to poor mass economy.[4]
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Heterogeneous Reaction: The reaction is heterogeneous (solid MnO₂ in a liquid solvent), which can lead to issues with stirring and ensuring consistent reaction rates on a larger scale.
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Work-up and Filtration: Removing the solid MnO₂ and its byproducts by filtration can be time-consuming and inefficient at a large scale.
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Reagent Quality: The reactivity of MnO₂ can vary depending on its method of preparation and activation, leading to reproducibility issues.[4]
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Purification: Purification by column chromatography, while effective in the lab, is often not economically viable for large-scale production.
Q4: What are some alternatives to column chromatography for purifying this compound at a larger scale?
A4: For large-scale purification of a polar compound like this compound, several alternatives to column chromatography can be explored:
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Recrystallization: If a suitable solvent system can be found, recrystallization is a highly effective and scalable purification method.
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Liquid-Liquid Extraction: A bisulfite extraction can be a highly selective method for separating aldehydes from other compounds.[5][6] The aldehyde forms a water-soluble adduct with sodium bisulfite, which can then be separated from non-aldehydic impurities. The aldehyde can be regenerated by adding a base.
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Alternative Stationary Phases: If chromatography is necessary, using less expensive stationary phases like alumina might be an option.[7]
Troubleshooting Guide
Problem 1: My oxidation of (2-Amino-4-nitrophenyl)methanol is slow or incomplete.
| Possible Cause | Suggested Solution |
| Inactive Manganese Dioxide | The activity of MnO₂ is crucial for this reaction. Ensure you are using activated MnO₂. If you are preparing it yourself, make sure it is properly activated, typically by heating.[8] The quality of commercially available MnO₂ can also vary. |
| Insufficient MnO₂ | A large excess of MnO₂ (often 5-10 equivalents) is typically needed for these types of oxidations to go to completion.[1][4] Consider increasing the equivalents of MnO₂ used. |
| Presence of Water | Water can deactivate the surface of the MnO₂. Use anhydrous solvents and consider adding activated molecular sieves to the reaction mixture to remove any traces of water.[9] |
| Inefficient Stirring | As this is a heterogeneous reaction, efficient stirring is necessary to ensure good contact between the substrate and the oxidant. On a larger scale, mechanical stirring is recommended. |
Problem 2: I am observing significant side product formation.
| Possible Cause | Suggested Solution |
| Over-oxidation to Carboxylic Acid | While MnO₂ is generally selective for the oxidation of benzylic alcohols to aldehydes, over-oxidation to the corresponding carboxylic acid (2-Amino-4-nitrobenzoic acid) can occur, especially with prolonged reaction times or highly active MnO₂. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Decomposition of Starting Material or Product | The product, containing both an amino and a nitro group, might be sensitive to prolonged heating or acidic/basic conditions. Ensure the reaction is run at room temperature and under neutral conditions. |
Problem 3: I am having difficulty with the work-up and purification.
| Possible Cause | Suggested Solution |
| Clogged Filter During MnO₂ Removal | The fine particulate nature of MnO₂ can make filtration slow. Using a pad of Celite or another filter aid can help to improve the filtration rate. |
| Product Adsorbed on MnO₂ | A significant amount of the product can be adsorbed onto the surface of the solid manganese dioxide, leading to lower yields. After filtration, wash the MnO₂ cake thoroughly with a polar solvent like ethyl acetate or acetone to recover the adsorbed product.[9] |
| Difficulty with Column Chromatography | The product is a polar molecule, which can lead to streaking on silica gel columns. Consider using a different stationary phase like alumina or a modified silica gel (e.g., amino-functionalized).[7][10] Alternatively, explore non-chromatographic purification methods like recrystallization or bisulfite extraction.[5][6] |
Quantitative Data Summary
The following table summarizes the quantitative data for the laboratory-scale synthesis of this compound from (2-Amino-4-nitrophenyl)methanol.
| Parameter | Value | Reference |
| Starting Material | (2-Amino-4-nitrophenyl)methanol | [1] |
| Reagent | Manganese Dioxide (MnO₂) | [1] |
| Stoichiometry (MnO₂ : Starting Material) | ~5 : 1 molar ratio | [1] |
| Solvent | Tetrahydrofuran (THF) and Dichloromethane (DCM) | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 2 hours | [1] |
| Yield | 86% | [1] |
Experimental Protocols
Synthesis of this compound via Oxidation
This protocol is based on the reported laboratory-scale synthesis.[1]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (2-Amino-4-nitrophenyl)methanol (e.g., 650 mg, 3.87 mmol) in a solvent mixture of dichloromethane (25 mL) and tetrahydrofuran (5 mL).
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Addition of Oxidant: To the stirred solution, add activated manganese dioxide (e.g., 1680 mg, 19.33 mmol, ~5 equivalents) in one portion.
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Reaction: Stir the resulting suspension vigorously at room temperature for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Upon completion of the reaction, filter the mixture through a pad of Celite to remove the solid manganese dioxide and its reduced forms. Wash the filter cake thoroughly with dichloromethane.
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Concentration: Combine the filtrate and the washings, and concentrate the solution under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using an eluent such as a 40%-50% ethyl acetate in hexane solution to yield this compound as an orange solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
How to resolve poor solubility issues of 2-Amino-4-nitrobenzaldehyde in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 2-Amino-4-nitrobenzaldehyde in reaction media. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
Q1: Why does this compound exhibit poor solubility in many common solvents?
A1: this compound is a crystalline solid with a rigid aromatic structure.[1][2] Its molecule contains both polar functional groups (amino, nitro, and aldehyde) and a non-polar benzene ring. This combination of polar and non-polar characteristics can lead to strong intermolecular forces in the solid state, making it difficult for many solvents to effectively solvate and dissolve the compound. Aromatic nitro compounds are often insoluble in water but readily soluble in many organic solvents.[3]
Q2: What are the recommended solvents for dissolving this compound?
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High Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone, Tetrahydrofuran (THF).[1][4][5]
-
Moderate Solubility: Ethyl acetate, Dichloromethane (DCM), Alcohols (e.g., ethanol, methanol).[1][5][6]
A synthesis procedure for this compound itself utilizes a solvent mixture of tetrahydrofuran (THF) and dichloromethane (DCM), indicating its solubility in this combination.[1]
Q3: My desired reaction solvent is a poor solvent for this compound. How can I improve its solubility?
A3: Several strategies can be employed to enhance the solubility of this compound in your reaction medium:
-
Use of a Co-solvent: Introduce a small amount of a strong solvent (like DMSO or DMF) in which the compound is highly soluble into the main reaction solvent.[7] This can significantly increase the overall solvating power of the medium. For aromatic nitro compounds, adding alcohol can also increase solubility.[6]
-
Increase the Temperature: For most solid solutes, solubility increases with temperature.[2][8][9][10] Gently warming the reaction mixture can help dissolve the compound. However, you must first verify the thermal stability of this compound and other reactants to avoid degradation.
-
Sonication: Applying ultrasonic waves can help break down the solid lattice and facilitate dissolution, especially for stubborn suspensions.[4]
Q4: Are there any risks associated with heating the reaction mixture to improve solubility?
A4: Yes, heating should be done with caution. Aldehydes can be susceptible to oxidation, and the presence of amino and nitro groups on the aromatic ring can lead to potential side reactions or decomposition at elevated temperatures. It is recommended to perform a small-scale stability test by heating a solution of the compound in the reaction solvent and analyzing for degradation products before proceeding with the actual reaction.
Q5: Can I use a pH-modifying agent to improve solubility?
A5: While the amino group can be protonated under acidic conditions to form a more soluble salt, this is generally not recommended for most organic reactions unless the reaction itself is acid-catalyzed. Altering the pH can change the reactivity of the starting material and may interfere with the desired chemical transformation.
Quantitative Solubility Data
The following table provides solubility data for the closely related compound 4-Nitrobenzaldehyde . This data can serve as a useful guide for selecting an appropriate solvent system for this compound. The general trend is that solubility increases with temperature.[5]
| Solvent | Temperature (K) | Mole Fraction Solubility (10³x) |
| N,N-Dimethylformamide (DMF) | 273.15 | 224.51 |
| 283.15 | 290.43 | |
| 293.15 | 365.11 | |
| 303.15 | 452.12 | |
| 313.15 | 557.17 | |
| Acetone | 273.15 | 110.15 |
| 283.15 | 148.26 | |
| 293.15 | 195.73 | |
| 303.15 | 255.48 | |
| 313.15 | 331.43 | |
| Ethyl Acetate | 273.15 | 42.11 |
| 283.15 | 58.15 | |
| 293.15 | 78.89 | |
| 303.15 | 105.74 | |
| 313.15 | 139.12 | |
| Ethanol | 273.15 | 11.21 |
| 283.15 | 15.68 | |
| 293.15 | 21.64 | |
| 303.15 | 29.58 | |
| 313.15 | 40.11 | |
| Toluene | 273.15 | 12.87 |
| 283.15 | 19.01 | |
| 293.15 | 27.64 | |
| 303.15 | 39.51 | |
| 313.15 | 55.83 |
Data sourced from a study on 4-Nitrobenzaldehyde.[5]
Experimental Protocols & Visualizations
Protocol 1: Screening for Optimal Solvent
This protocol outlines a systematic approach to identify the best solvent or co-solvent system for your reaction.
Methodology:
-
Preparation: Add a pre-weighed amount (e.g., 10 mg) of this compound to separate vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from the recommended list (e.g., DMF, DMSO, THF, Acetone, Ethanol).
-
Initial Observation: Vortex each vial for 1 minute at room temperature and visually assess the solubility (e.g., completely dissolved, partially dissolved, insoluble).
-
Incremental Addition: For vials where the compound did not fully dissolve, add the solvent in 0.5 mL increments, vortexing after each addition, until the solid is fully dissolved or a maximum volume (e.g., 5 mL) is reached. Record the total volume of solvent required.
-
Thermal Testing: If the compound is still not soluble at room temperature, gently warm the vial in a water bath (e.g., to 40-50 °C) and observe any change in solubility. Ensure the vial is loosely capped to avoid pressure buildup.
-
Co-solvent Screening: If solubility in the primary reaction solvent is poor, repeat the above steps using mixtures of the primary solvent with a good co-solvent (e.g., 10:1, 5:1 ratios).
References
- 1. This compound CAS#: 109466-84-4 [amp.chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. lkouniv.ac.in [lkouniv.ac.in]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. web.mst.edu [web.mst.edu]
- 7. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubility [chem.fsu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]
Technical Support Center: Method Refinement for the Selective Reduction of 2-Amino-4-nitrobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective reduction of 2-Amino-4-nitrobenzaldehyde to 2,4-diaminobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the selective reduction of the nitro group in this compound while preserving the aldehyde functionality?
A1: The primary challenge is to reduce the nitro group without affecting the sensitive aldehyde group.[1] Several methods are commonly employed:
-
Catalytic Hydrogenation: This method uses a catalyst like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas.[1][2][3] It is often efficient but requires careful optimization to prevent the reduction of the aldehyde to an alcohol.[4]
-
Chemical Reduction with Metal Salts: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is a highly effective and mild method that typically does not affect aldehydes.[1][3][5]
-
Metal/Acid Systems: Iron powder in the presence of an acid like hydrochloric acid (HCl) or acetic acid is a robust and selective method for nitro group reduction.[1][2][3]
Q2: I am observing the reduction of the aldehyde group in addition to the nitro group. How can I improve selectivity?
A2: Over-reduction of the aldehyde is a common issue. To enhance selectivity for the nitro group:
-
Choice of Reagent: Tin(II) chloride (SnCl₂) is known for its high chemoselectivity in reducing nitro groups in the presence of aldehydes.[3][5]
-
Reaction Conditions: For catalytic hydrogenation, using a milder catalyst or lower hydrogen pressure can sometimes prevent aldehyde reduction. Transfer hydrogenation using a hydrogen donor like ammonium formate can also offer better selectivity.[1]
-
Temperature Control: Running the reaction at a lower temperature can help minimize side reactions, including the reduction of the aldehyde.
Q3: My reaction is incomplete, and I have a low yield of the desired 2,4-diaminobenzaldehyde. What are the potential causes and solutions?
A3: Incomplete reactions or low yields can be attributed to several factors:
-
Reagent Quality and Stoichiometry: Ensure your reducing agent is fresh and used in the appropriate amount. For instance, with SnCl₂·2H₂O, a significant excess (around 5 equivalents) is often necessary.[1]
-
Catalyst Activity: If using catalytic hydrogenation, the catalyst (e.g., Pd/C) might be poisoned or deactivated. Ensure proper handling and use a fresh batch if needed.[1]
-
Solvent and Solubility: The starting material must be sufficiently soluble in the chosen solvent. If solubility is an issue, consider using a co-solvent. Protic solvents like ethanol are commonly used.[1]
-
pH Control: For reductions using metals in acidic media (e.g., Fe/HCl), maintaining an acidic environment is crucial for the reaction to proceed.[1] During the workup of reactions with SnCl₂, the pH needs to be carefully adjusted to basic to liberate the free amine from its salt.[1]
Q4: Are there any specific considerations for the existing amino group on the starting material, this compound?
A4: The presence of the 2-amino group can influence the reaction:
-
Basicity: The amino group is basic and can react with acidic reagents. In methods like Fe/HCl, the amino group will be protonated. This generally does not interfere with the nitro group reduction.
-
Chelation: The ortho-amino group could potentially chelate with metal catalysts or reagents, which might affect reactivity. However, for the common reduction methods, this is not typically a major issue.
-
Protection (Generally Not Required): For most standard nitro reduction conditions, protection of the existing amino group is not necessary.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Inactive reducing agent or catalyst. | Use a fresh batch of the reducing agent (e.g., SnCl₂·2H₂O) or catalyst (e.g., Pd/C).[1] |
| Insufficient amount of reducing agent. | Increase the molar equivalents of the reducing agent. For SnCl₂·2H₂O, 5 equivalents are often used.[1] | |
| Poor solubility of starting material. | Use a co-solvent to improve solubility. | |
| Formation of Side Products (e.g., over-reduction to alcohol) | Reaction conditions are too harsh. | Lower the reaction temperature. For catalytic hydrogenation, reduce the hydrogen pressure or use a less active catalyst.[4] |
| Incorrect choice of reducing agent. | Switch to a milder and more selective reagent like SnCl₂·2H₂O.[3][5] | |
| Incomplete Reaction | Reaction time is too short. | Monitor the reaction by Thin Layer Chromatography (TLC) and increase the reaction time if necessary. |
| Insufficient mixing. | Ensure vigorous stirring, especially for heterogeneous reactions involving solid catalysts or metals. | |
| Difficulty in Product Isolation | Formation of tin salts during workup (for SnCl₂ method). | Carefully adjust the pH to be basic (pH 7-8) with NaHCO₃ or NaOH to precipitate tin salts, which may redissolve in excess base.[1] |
| Product is water-soluble. | Perform multiple extractions with an appropriate organic solvent like ethyl acetate. |
Experimental Protocols
Method 1: Reduction with Tin(II) Chloride (SnCl₂·2H₂O)
This method is highly selective for the nitro group in the presence of an aldehyde.[1][3]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Ethyl Acetate (for extraction)
-
Brine
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or ethyl acetate in a round-bottom flask.[1]
-
Add SnCl₂·2H₂O (5 equivalents) to the solution.[1]
-
Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere.[5]
-
Monitor the reaction progress using TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then pour it into ice.[1]
-
Carefully add 5% aqueous NaHCO₃ or NaOH with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.[1][5]
-
Extract the aqueous layer with ethyl acetate (3 times).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Method 2: Catalytic Hydrogenation with Pd/C
This method is efficient but requires careful control to maintain selectivity.[4]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve this compound in ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium).[4]
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen three times.[4]
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with nitrogen.[4]
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with water and disposed of appropriately.[4]
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
Data Presentation
Table 1: Comparison of Reduction Methods
| Parameter | Catalytic Hydrogenation (Pd/C) | Tin(II) Chloride (SnCl₂) Reduction |
| Primary Reagents | H₂ gas, Palladium on Carbon (Pd/C) | Tin(II) chloride dihydrate (SnCl₂·2H₂O) |
| Solvent | Ethanol or Ethyl Acetate[4] | Ethanol[1] |
| Temperature | Room Temperature (20-25 °C)[4] | 70-80 °C (Reflux)[5] |
| Reaction Time | 2-6 hours[4] | 1-4 hours |
| Typical Yield | >90%[4] | 70-85%[4] |
| Selectivity | Good, but risk of aldehyde reduction. | Excellent for nitro group over aldehyde. |
| Work-up Complexity | Low (Filtration of catalyst)[4] | Moderate (Basification, extraction)[4] |
| Safety | Handling of H₂ gas and pyrophoric catalyst.[4] | Handling of acidic and basic solutions. |
Visualizations
Caption: General experimental workflow for the selective reduction.
Caption: Troubleshooting logic for low yield or incomplete reactions.
References
Troubleshooting unexpected color changes in 2-Amino-4-nitrobenzaldehyde reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected color changes in reactions involving 2-Amino-4-nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the expected color of pure this compound?
Pure this compound is typically an orange solid.[1] Significant deviation from this color, such as a dark red, brown, or black appearance, may indicate the presence of impurities or degradation products.
Q2: My reaction mixture turned dark brown/black upon heating. What is the likely cause?
A dark brown or black coloration, often accompanied by the formation of insoluble material, is a strong indicator of polymerization. Aminobenzaldehydes, particularly under heating or in the presence of acids or bases, can undergo self-condensation or polymerization, leading to highly colored, polymeric byproducts.[2][3][4]
Q3: After purification by column chromatography, I see a color change in the product over time. Why is this happening?
This compound can be susceptible to degradation over time, even when stored. Exposure to light, air (oxidation), or residual acidic or basic impurities from the purification process can catalyze slow degradation or polymerization, leading to a gradual darkening of the material. It is recommended to store the purified compound under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1]
Q4: Can the solvent used in the reaction influence color changes?
Yes, the choice of solvent can play a role. Protic solvents, for instance, might facilitate proton transfer that could initiate side reactions. Additionally, residual impurities in the solvent could also contribute to unexpected color changes. It is crucial to use high-purity, dry solvents for the reaction.
Troubleshooting Guide for Unexpected Color Changes
This guide addresses specific color-related issues you might encounter during the synthesis or use of this compound.
Issue 1: Reaction mixture darkens significantly during the synthesis of this compound.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Overheating: Excessive temperature can accelerate polymerization and degradation. | Maintain strict temperature control. If the reaction is exothermic, ensure adequate cooling and slow addition of reagents. |
| Prolonged Reaction Time: Longer reaction times increase the likelihood of side product formation. | Monitor the reaction progress closely using techniques like TLC. Quench the reaction as soon as the starting material is consumed. |
| Atmospheric Oxygen: The amino group can be susceptible to oxidation, which can lead to colored impurities. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Incorrect Stoichiometry: An excess of certain reagents might promote side reactions. | Ensure accurate measurement of all starting materials and reagents. |
Issue 2: The isolated product is a dark red, brown, or black solid instead of orange.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Polymerization: The product has likely polymerized during the reaction or workup. | - Immediate Purification: Purify the crude product as quickly as possible after the reaction is complete. - Avoid Strong Acids/Bases: During workup, use mild acidic or basic conditions if necessary, and for the shortest possible time. - Lower Temperature: If possible, conduct the final steps of the synthesis and the workup at a lower temperature. |
| Residual Impurities: Colored impurities from the starting materials or side reactions are present. | - Recrystallization: Attempt recrystallization from a suitable solvent system to remove impurities. - Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography.[1] |
Issue 3: The purified orange product darkens upon storage.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Exposure to Air and Light: Oxidation and light-induced degradation can occur over time. | Store the purified this compound in a sealed vial under an inert atmosphere (nitrogen or argon), protected from light (e.g., in an amber vial or wrapped in aluminum foil). |
| Improper Storage Temperature: Higher temperatures can accelerate decomposition. | Store the compound at a reduced temperature, such as 2–8 °C, as recommended.[1] |
Experimental Protocols
Synthesis of this compound
This protocol is based on the oxidation of (2-Amino-4-nitrophenyl)methanol.[1]
Materials:
-
(2-Amino-4-nitrophenyl)methanol
-
Manganese dioxide (MnO₂)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve (2-Amino-4-nitrophenyl)methanol in a mixture of THF and DCM.
-
Add manganese dioxide to the solution with stirring.
-
Continue stirring at room temperature for approximately 2 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the solid manganese dioxide.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as an orange solid.
Visualizations
Troubleshooting Workflow for Unexpected Color Changes
Caption: Troubleshooting logic for color changes.
Potential Degradation Pathways
Caption: Causes of product discoloration.
References
Technical Support Center: Optimization of Catalyst Loading for Reactions Involving 2-Amino-4-nitrobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical reactions with 2-Amino-4-nitrobenzaldehyde. The focus is on optimizing catalyst loading to improve reaction efficiency, yield, and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for reactions with this compound?
A1: For many catalytic reactions, including the common reduction of the nitro group in this compound, a good starting point for catalyst loading is between 1-2 mol%.[1] From this initial concentration, you can perform optimization studies by systematically increasing or decreasing the loading to determine the optimal level for your specific reaction conditions.
Q2: I'm observing a low yield in my reaction. Should I simply increase the catalyst loading?
A2: Not necessarily. While insufficient catalyst loading can lead to low yields, simply increasing the amount is not always the solution and may not improve the yield.[2] Other factors could be at play, such as catalyst deactivation, poor reagent quality, or suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Q3: What are common signs of catalyst deactivation?
A3: Signs of catalyst deactivation can include a decreased reaction rate, lower product yield, and inconsistent results between batches.[3] Visual changes to the catalyst, such as clumping or a change in color, may also be apparent in heterogeneous catalysis.
Q4: What substances can act as catalyst poisons in my reaction?
A4: Catalyst poisons are substances that can deactivate your catalyst even in trace amounts. Common poisons to be aware of include sulfur compounds, halides (chloride, bromide, iodide), and strongly coordinating species like carbon monoxide and cyanides. Water and oxygen can also deactivate sensitive catalysts.[3] It is crucial to use high-purity reagents and solvents to avoid introducing these poisons.
Q5: Can the order of reagent addition impact the reaction outcome?
A5: Yes, the order of addition can be critical. For some reactions, pre-forming the active catalyst by stirring the catalyst with the ligand or an activator before adding the substrate can be beneficial. Always consult the specific protocol for your reaction or consider this as a variable in your optimization studies.
Troubleshooting Guides
Issue 1: Low Product Yield
A consistently low yield is a common issue in catalytic reactions. The following guide provides a systematic approach to identifying and resolving the root cause.
Caption: Common catalyst deactivation pathways and their solutions.
Data Presentation
The following tables provide illustrative data for the optimization of catalyst loading in the reduction of a nitroaromatic compound. While specific to nitrobenzene, these trends are generally applicable to the reduction of this compound.
Table 1: Effect of Pd/C Catalyst Loading on Nitrobenzene Hydrogenation
| Catalyst Loading (mg) | Catalyst Loading (wt%) | Reaction Rate (mL H₂/min) | Final H₂ Uptake (mL) |
| 4.0 | 1.0 | 5.5 | 180.1 |
| 5.1 | 1.3 | 7.2 | 181.5 |
| 6.2 | 1.6 | 8.9 | 182.3 |
| 7.3 | 1.8 | 10.5 | 180.9 |
| 8.3 | 2.1 | 12.1 | 183.0 |
| 9.3 | 2.3 | 14.0 | 181.8 |
Data is illustrative and based on trends observed for nitrobenzene hydrogenation. [4]As shown, increasing the catalyst loading generally increases the reaction rate without significantly affecting the total hydrogen uptake, which corresponds to the reaction's completion.
Table 2: Typical Conditions for Catalytic Hydrogenation of Various Nitroarenes with Pd/C
| Substrate | Solvent | Temperature (°C) | H₂ Pressure (psi) | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| Nitrobenzene | Ethanol | 25 | 50 | 1 | 2 | >99 |
| 4-Nitrotoluene | Methanol | 25 | 50 | 1 | 3 | 98 |
| 4-Nitroanisole | Ethyl Acetate | 25 | 50 | 1 | 2.5 | 99 |
| 3-Nitroacetophenone | Ethanol | 30 | 60 | 2 | 4 | 95 |
This table summarizes typical reaction conditions and yields for the reduction of various nitroarenes, providing a useful reference for designing experiments with this compound.[1]
Experimental Protocols
Protocol 1: General Procedure for the Catalytic Hydrogenation of this compound
This protocol outlines a general method for the reduction of the nitro group in this compound to 2,4-diaminobenzaldehyde using palladium on carbon (Pd/C) as the catalyst.
Materials:
-
This compound
-
Palladium on Carbon (5% or 10% Pd)
-
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Hydrogenation vessel (e.g., Parr shaker or autoclave)
Experimental Workflow for Catalytic Hydrogenation
Caption: A step-by-step workflow for a typical catalytic hydrogenation experiment.
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound in an appropriate solvent (e.g., ethanol).
-
Catalyst Addition: Under a stream of inert gas (Nitrogen or Argon), carefully add the Pd/C catalyst. The typical loading is 1-5 mol% of palladium relative to the substrate.
-
System Purge: Seal the reaction vessel and purge the system with an inert gas 3-5 times to remove all oxygen. Then, purge the system with hydrogen gas 3-5 times.
-
Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and begin vigorous stirring. The reaction is typically run at room temperature but may require gentle heating.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of a filter aid like Celite® to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry; ensure the filter cake remains wet with solvent during and after filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2,4-diaminobenzaldehyde. The product can be further purified by recrystallization or column chromatography if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. helgroup.com [helgroup.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Amino-4-nitrobenzaldehyde and 2-aminobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-Amino-4-nitrobenzaldehyde and 2-aminobenzaldehyde. Understanding the distinct properties endowed by the presence of a nitro group is crucial for optimizing synthetic strategies, particularly in the construction of heterocyclic scaffolds relevant to medicinal chemistry. This document presents a comparative analysis of their electronic properties, reactivity in key transformations, and supporting experimental data for the synthesis of quinoline derivatives.
Overview of Chemical Properties
The primary structural difference between the two molecules is the presence of a strongly electron-withdrawing nitro group (-NO₂) at the para-position relative to the amino group in this compound. This substitution profoundly influences the electron density distribution and, consequently, the chemical behavior of the entire molecule.
| Property | 2-aminobenzaldehyde | This compound |
| CAS Number | 529-23-7 | 109466-84-4 |
| Molecular Formula | C₇H₇NO | C₇H₆N₂O₃ |
| Molecular Weight | 121.14 g/mol [1] | 166.13 g/mol |
| Appearance | Yellow solid[2] | Orange solid[3] |
| Melting Point | 32-34 °C[2] | Not specified |
| Solubility | Good solubility in water[2] | Soluble in polar organic solvents |
Comparative Reactivity Analysis
The difference in reactivity between the two compounds stems from the powerful electron-withdrawing nature of the nitro group, which affects both the amino and aldehyde functionalities.
Electronic Effects
In 2-aminobenzaldehyde, the amino group (-NH₂) is an activating, ortho, para-directing group. It donates electron density to the benzene ring through a positive mesomeric effect (+M), increasing the ring's nucleophilicity.
Conversely, in this compound, the nitro group (-NO₂) is a strongly deactivating, meta-directing group. It withdraws electron density from the ring through both a negative inductive (-I) and a negative mesomeric (-M) effect. This effect significantly reduces the overall electron density of the aromatic ring and also diminishes the electron-donating ability of the amino group.
Reactivity of the Functional Groups
-
Amino Group (-NH₂): The amino group in 2-aminobenzaldehyde is a potent nucleophile and a weak base. In this compound, the electron-withdrawing nitro group significantly reduces the electron density on the nitrogen atom, making the amino group less basic and substantially less nucleophilic.
-
Aldehyde Group (-CHO): The carbonyl carbon of an aldehyde is electrophilic. In this compound, the electron-withdrawing effect of the nitro group is transmitted through the ring, increasing the partial positive charge on the carbonyl carbon. This makes the aldehyde in the nitro-substituted compound more electrophilic and thus more reactive toward nucleophiles compared to 2-aminobenzaldehyde.[4]
Experimental Data: The Friedländer Quinoline Synthesis
A practical application that highlights the reactivity differences is the Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with a reactive α-methylene group to form a quinoline.[1][5] This reaction conveniently utilizes both the amino and aldehyde groups.
| Starting Aldehyde | Active Methylene Compound | Conditions | Product | Yield (%) | Reference |
| 2-aminobenzaldehyde | Ethyl acetoacetate | Acetic Acid (AcOH), heat | Ethyl 2-methylquinoline-3-carboxylate | Nearly quantitative | [4] |
| 5-Fluoro-2-nitrobenzaldehyde | Methyl 3-oxo-3-phenylpropanoate | Fe powder, AcOH, 95-110 °C, 3-4 h | Methyl 6-fluoro-2-phenylquinoline-3-carboxylate | 85% | [4] |
The data for the nitro-substituted aldehyde involves an in-situ reduction, which is a different reaction pathway but illustrates a successful strategy for utilizing less reactive amino precursors.
Experimental Protocols
General Protocol for Friedländer Synthesis with 2-aminobenzaldehyde
This protocol is based on a catalyst-free synthesis in water, highlighting a green chemistry approach.
Materials:
-
2-aminobenzaldehyde
-
Active methylene ketone (e.g., ethyl acetoacetate, dimedone)
-
Deionized water
-
Ethanol (for workup)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 2-aminobenzaldehyde (1.0 eq) and the active methylene compound (1.0 eq).
-
Add deionized water to the flask (e.g., 5 mL per mmol of aldehyde).
-
Heat the mixture with stirring to 70 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-10 hours.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by vacuum filtration.
-
If the product is soluble, extract the aqueous mixture with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
General Protocol for Domino Nitro Reduction-Friedländer Synthesis
This protocol is adapted for nitro-substituted benzaldehydes, requiring an initial reduction step.[4]
Materials:
-
Substituted 2-nitrobenzaldehyde (e.g., this compound)
-
Active methylene compound (1.5-3.0 eq)
-
Iron powder (<100 mesh, 4.0 eq)
-
Glacial Acetic Acid (solvent)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the 2-nitrobenzaldehyde (1.0 eq) and the active methylene compound (1.5-3.0 eq) in glacial acetic acid.
-
Heat the mixture to 95–110 °C with vigorous stirring.
-
Carefully add iron powder (4.0 eq) in portions to the hot solution. An exothermic reaction may be observed.
-
Maintain the temperature and continue stirring for 3-5 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Neutralize the acid carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The presence of a 4-nitro substituent on 2-aminobenzaldehyde fundamentally alters its reactivity compared to the unsubstituted parent compound.
-
2-aminobenzaldehyde is characterized by a nucleophilic amino group and an activated aromatic ring, making it an excellent substrate for direct condensation reactions like the Friedländer synthesis.
-
This compound features a less nucleophilic amino group and a deactivated aromatic ring due to the potent electron-withdrawing nitro group. However, its aldehyde functionality is rendered more electrophilic. This dual nature necessitates modified synthetic approaches, such as one-pot reductive cyclizations, to achieve high yields in heterocyclic synthesis.
For drug development professionals and synthetic chemists, this comparison underscores the importance of substituent effects in designing reaction pathways. While 2-aminobenzaldehyde is suitable for direct, often milder, condensation reactions, its nitro-substituted counterpart requires more robust conditions or a multi-step (or domino) approach to overcome the reduced nucleophilicity of the amino group, ultimately providing access to different, functionalized heterocyclic systems.
References
A Comparative Guide to Alternative Oxidizing Agents for the Synthesis of 2-Amino-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Routes to a Key Building Block
The synthesis of 2-Amino-4-nitrobenzaldehyde, a crucial intermediate in the preparation of various pharmaceuticals and biologically active compounds, presents a notable chemical challenge. The primary difficulty lies in the selective oxidation of the methyl group of 2-amino-4-nitrotoluene while preserving the electron-donating amino group, which is susceptible to oxidation. This guide provides a comparative analysis of two prominent methods for this transformation: a direct, one-pot synthesis using sodium polysulfide and a multi-step approach involving a protecting group strategy.
Performance Comparison of Synthetic Routes
The selection of an appropriate synthetic strategy for this compound depends on factors such as desired yield, process efficiency, and tolerance to various functional groups. Below is a summary of the quantitative data for the two primary methods discussed.
| Parameter | Sodium Polysulfide Method | Protecting Group (N-Acetylation) Method |
| Starting Material | 2,4-Dinitrotoluene | 2-Amino-4-nitrotoluene |
| Key Reagents | Sodium polysulfide (Na₂Sₓ), Sodium hydroxide | Acetic anhydride, Ceric Ammonium Nitrate (CAN), Acid/Base for deprotection |
| Number of Steps | 1 (One-pot) | 3 (Protection, Oxidation, Deprotection) |
| Reported Yield | High (up to 96% for similar substrates)[1] | Moderate to Good (variable depending on each step) |
| Selectivity | High for simultaneous reduction and oxidation | Dependent on the choice of oxidizing and deprotection agents |
| Key Advantages | High atom economy, fewer steps, cost-effective | Potentially milder oxidation conditions, broader substrate scope with optimization |
| Key Disadvantages | Use of odorous and corrosive sulfur reagents | Lower overall yield due to multiple steps, generation of more waste |
Experimental Workflows
The following diagrams illustrate the logical flow of the two synthetic approaches.
Caption: One-pot synthesis of this compound using sodium polysulfide.
Caption: Multi-step synthesis via protection, oxidation, and deprotection.
Detailed Experimental Protocols
Sodium Polysulfide Method (Proposed Protocol)
This one-pot method leverages the unique ability of sodium polysulfide to simultaneously reduce a nitro group and oxidize a methyl group on an aromatic ring.[2][3] While a specific protocol for 2,4-dinitrotoluene is not extensively documented, the following is a proposed procedure based on successful syntheses of similar aminobenzaldehydes.[1]
Materials:
-
2,4-Dinitrotoluene
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Sulfur powder
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Preparation of Sodium Polysulfide (Na₂Sₓ) Solution: In a round-bottom flask, dissolve sodium sulfide nonahydrate and sulfur powder in water. The molar ratio of sodium sulfide to sulfur can be adjusted to control the chain length of the polysulfide (typically x = 2-4). Gently heat the mixture until all the sulfur has dissolved to form a dark reddish-brown solution.
-
Reaction Setup: In a separate three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 2,4-dinitrotoluene in ethanol. Add a solution of sodium hydroxide to the flask.
-
Reaction Execution: Heat the ethanolic solution of 2,4-dinitrotoluene to reflux. Add the prepared sodium polysulfide solution dropwise to the refluxing mixture over a period of 1-2 hours.
-
Reaction Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC). After the starting material is consumed (typically 3-5 hours), cool the reaction mixture to room temperature.
-
Isolation: The product can be isolated by steam distillation directly from the reaction mixture.[1] Alternatively, the mixture can be filtered to remove any solid byproducts, and the filtrate can be extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Protecting Group (N-Acetylation) Method
This multi-step approach involves protecting the reactive amino group as an acetamide, followed by oxidation of the methyl group, and finally, deprotection to reveal the desired product.
Step 1: Protection of the Amino Group (N-Acetylation)
Materials:
-
2-Amino-4-nitrotoluene
-
Acetic anhydride
-
Pyridine or Sodium acetate
Procedure:
-
Dissolve 2-Amino-4-nitrotoluene in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Add a slight excess of acetic anhydride to the solution. A catalytic amount of a base like pyridine or a stoichiometric amount of a weaker base like sodium acetate can be used to facilitate the reaction.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the N-acetylated product.
-
Filter the solid, wash with water, and dry to obtain N-(4-methyl-3-nitrophenyl)acetamide.
Step 2: Oxidation of the Methyl Group
Materials:
-
N-(4-methyl-3-nitrophenyl)acetamide
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile/Water solvent mixture
Procedure:
-
Dissolve N-(4-methyl-3-nitrophenyl)acetamide in a mixture of acetonitrile and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of Ceric Ammonium Nitrate (CAN) in water to the reaction mixture. The reaction is typically exothermic and the temperature should be maintained below 10 °C.
-
Stir the reaction mixture at room temperature until the oxidation is complete (monitored by TLC).
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude N-(4-formyl-3-nitrophenyl)acetamide.
Step 3: Deprotection of the Acetyl Group
Materials:
-
N-(4-formyl-3-nitrophenyl)acetamide
-
Hydrochloric acid or Sodium hydroxide
-
Ethanol/Water
Procedure:
-
Suspend N-(4-formyl-3-nitrophenyl)acetamide in a mixture of ethanol and water.
-
Add a catalytic amount of concentrated hydrochloric acid (for acidic hydrolysis) or a solution of sodium hydroxide (for basic hydrolysis).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a suitable base (if acidic hydrolysis was used) or acid (if basic hydrolysis was used).
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate to obtain this compound.
-
Purify the product by column chromatography or recrystallization. A mild deprotection method using oxalyl chloride and propylene glycol can also be considered to avoid harsh conditions that might affect the aldehyde functionality.[4]
Conclusion
Both the sodium polysulfide method and the protecting group strategy offer viable pathways for the synthesis of this compound. The one-pot sodium polysulfide method is highly efficient and atom-economical, making it an attractive option for large-scale synthesis, despite the handling of sulfur-based reagents. The multi-step protecting group approach, while longer and likely resulting in a lower overall yield, provides more control over the reaction and may be more suitable for smaller-scale laboratory syntheses or when a broader range of substrates needs to be accommodated. The choice of method will ultimately depend on the specific requirements of the research or development project.
References
A Comparative Guide to HPLC and GC-MS Methods for Validating the Purity of 2-Amino-4-nitrobenzaldehyde
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible results. 2-Amino-4-nitrobenzaldehyde, a key intermediate in various synthetic pathways, requires robust analytical methods to ascertain its purity and identify potential impurities. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of this compound. We present detailed experimental protocols and comparative performance data to assist in selecting the most appropriate method for your analytical needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of moderately polar aromatic compounds like this compound.
Advantages of HPLC:
-
High Resolution and Sensitivity: Capable of separating complex mixtures and detecting impurities at low levels.
-
Versatility: A wide array of stationary and mobile phases can be employed to optimize separations.
-
Quantitative Accuracy: Delivers precise and reproducible quantitative data, crucial for purity assessment.
-
Established Methodology: HPLC is a well-understood and broadly accepted technique in regulatory environments.
Limitations of HPLC:
-
Solubility Requirement: The analyte must be soluble in the mobile phase.
-
Potential for Co-elution: Complex mixtures may necessitate extensive method development to resolve all components.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization may sometimes be necessary to improve volatility and thermal stability, although direct analysis is often possible.
Advantages of GC-MS:
-
High Specificity: Mass spectral data provides structural information, enabling confident identification of impurities.
-
Excellent Sensitivity: Capable of detecting and quantifying trace-level impurities.
-
Effective for Volatile Impurities: The preferred method for identifying residual solvents and other volatile or semi-volatile impurities.
Limitations of GC-MS:
-
Thermal Stability Required: Not suitable for thermally labile compounds that may degrade in the high temperatures of the GC inlet and column.
-
Potential Need for Derivatization: The presence of polar functional groups, such as the amino group in the target analyte, may require a derivatization step to improve chromatographic performance.
Comparative Performance Data
The following table summarizes typical performance characteristics of HPLC and GC-MS for the analysis of aromatic nitro compounds, providing a basis for comparison. The exact values for this compound would require specific method validation.
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | Typically in the low ng/mL range | Typically in the low pg range |
| Limit of Quantification (LOQ) | Typically in the mid-to-high ng/mL range | Typically in the mid-to-high pg range |
| Linearity (R²) | >0.999 (typical) | >0.999 (typical) |
| Precision (%RSD) | < 2% (typical) | < 5% (typical) |
| Specificity | Moderate to High (based on retention time and UV spectrum) | High (based on retention time and mass spectrum) |
| Throughput | High | Moderate |
Experimental Protocols
Representative HPLC Method for Purity Analysis
This protocol outlines a general reversed-phase HPLC method for determining the purity of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water (e.g., starting with 20% Acetonitrile, ramping to 80% over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 330 nm (based on the chromophores present)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., 10 mL of a 50:50 acetonitrile/water mixture) to a concentration of 1 mg/mL.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.
Representative GC-MS Method for Impurity Profiling
This protocol provides a general framework for the GC-MS analysis of this compound, focusing on the identification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-450
Sample Preparation:
-
Dissolve a small amount of the this compound sample in a suitable volatile solvent like dichloromethane to a concentration of approximately 1 mg/mL.
-
Filter the sample if necessary.
Workflow and Logical Comparison
The selection of an analytical method for purity validation is a critical decision in the research and development process. The following diagrams illustrate the general workflow for purity validation and a logical comparison to aid in the selection between HPLC and GC-MS.
Caption: General workflow for purity validation of a chemical compound.
Caption: Logical comparison for selecting an analytical technique.
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. The choice between them should be guided by the specific analytical requirements. For routine quality control, high-throughput analysis, and the quantification of the main component and non-volatile impurities, HPLC-UV is often the method of choice due to its robustness and ease of use. For comprehensive impurity profiling, especially when the identification of unknown volatile or semi-volatile impurities is critical, GC-MS provides unparalleled specificity and structural information. In many cases, a combination of both techniques provides the most complete picture of a sample's purity.
A Comparative Guide to 2-Amino-4-nitrobenzaldehyde and Its Isomers in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the successful synthesis of complex organic molecules. Aminonitrobenzaldehydes are versatile building blocks, particularly in the construction of heterocyclic systems, due to the presence of both an electron-donating amino group and an electron-withdrawing nitro group, alongside a reactive aldehyde functionality. This guide provides a detailed comparison of 2-Amino-4-nitrobenzaldehyde with its isomers, 4-Amino-2-nitrobenzaldehyde and 2-Amino-5-nitrobenzaldehyde, with a focus on their application in the synthesis of quinolines via the Friedländer annulation.
The relative positions of the amino and nitro groups on the benzaldehyde ring significantly influence the electron density distribution and steric environment, thereby dictating the reactivity of the molecule and the efficiency of subsequent synthetic transformations. Understanding these differences is paramount for optimizing reaction conditions and achieving desired product yields.
Comparison of Isomer Performance in Friedländer Quinoline Synthesis
The Friedländer synthesis is a powerful method for the construction of quinoline rings, involving the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive methylene group.[1][2][3] A domino nitro reduction followed by an in situ Friedländer heterocyclization offers a streamlined approach, starting from the corresponding nitrobenzaldehydes.[1]
| Isomer | Structure | Key Electronic and Steric Factors | Expected Reactivity | Reported/Expected Yield (%) |
| This compound | - Amino group at C2 activates the aldehyde for nucleophilic attack. - Nitro group at C4 is strongly electron-withdrawing, enhancing the electrophilicity of the aldehyde. - Less steric hindrance around the amino group compared to the 4-amino-2-nitro isomer. | High | Good to Excellent (inferred from similar substrates) | |
| 4-Amino-2-nitrobenzaldehyde | - Amino group at C4 provides less direct activation of the ortho aldehyde compared to the 2-amino isomer. - Nitro group at C2 is strongly electron-withdrawing and sterically hinders the adjacent aldehyde group. | Moderate to Low | Moderate (inferred) | |
| 2-Amino-5-nitrobenzaldehyde | - Amino group at C2 activates the aldehyde. - Nitro group at C5 has a less direct electron-withdrawing effect on the aldehyde compared to the C4 or C2 positions. | High | Good to Excellent (inferred from similar substrates) |
Analysis of Reactivity:
-
This compound is anticipated to be highly reactive in the Friedländer synthesis. The ortho-amino group directly participates in the cyclization step, and the para-nitro group strongly activates the aldehyde towards the initial condensation, making it an excellent substrate.
-
4-Amino-2-nitrobenzaldehyde is expected to be the least reactive of the three isomers. The bulky nitro group ortho to the aldehyde presents significant steric hindrance, which can impede the approach of the nucleophile. Furthermore, the para-amino group's activating effect is less pronounced on the sterically encumbered aldehyde.
-
2-Amino-5-nitrobenzaldehyde is also expected to be a good substrate for this reaction. The ortho-amino group is available for cyclization, and while the nitro group is meta to the aldehyde, its electron-withdrawing nature still contributes to the overall reactivity.
Experimental Protocols
The following protocols are based on the domino nitro reduction-Friedländer heterocyclization methodology, which is a robust and efficient one-pot procedure for the synthesis of quinolines from nitroaromatic aldehydes.[1]
General Experimental Protocol for Domino Nitro Reduction-Friedländer Synthesis of Quinolines
Materials:
-
Substituted 2-nitrobenzaldehyde (e.g., this compound precursor, 4-nitro-2-aminobenzaldehyde precursor, or 5-nitro-2-aminobenzaldehyde precursor) (1.0 mmol)
-
Active methylene compound (e.g., dimedone, ethyl acetoacetate) (1.2 mmol)
-
Iron powder (3.0 mmol)
-
Glacial acetic acid (5 mL)
Procedure:
-
To a round-bottom flask, add the substituted 2-nitrobenzaldehyde (1.0 mmol) and the active methylene compound (1.2 mmol) in glacial acetic acid (5 mL).
-
Heat the mixture to 90-100 °C with stirring.
-
Add iron powder (3.0 mmol) portion-wise over 10 minutes.
-
Maintain the reaction at 90-100 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).
Visualizing the Reaction Pathway
The domino nitro reduction-Friedländer synthesis involves a sequence of key transformations that can be visualized to better understand the logical flow of the reaction.
Caption: Workflow for the domino nitro reduction-Friedländer synthesis.
The initial step involves the reduction of the nitro group to an amine, which then undergoes a condensation reaction with the active methylene compound, followed by an intramolecular cyclization and dehydration to yield the final quinoline product.
Conclusion
The choice of aminonitrobenzaldehyde isomer in organic synthesis, particularly for the construction of quinoline scaffolds, has a profound impact on the reaction outcome. Based on electronic and steric considerations, This compound and 2-Amino-5-nitrobenzaldehyde are predicted to be superior substrates for the Friedländer synthesis compared to 4-Amino-2-nitrobenzaldehyde . The steric hindrance posed by the ortho-nitro group in the latter significantly impedes the reaction. This guide provides a framework for researchers to make informed decisions in the selection of starting materials and to adapt a robust experimental protocol for the synthesis of substituted quinolines. Further experimental studies directly comparing these isomers under identical conditions would be invaluable to definitively quantify their relative reactivities.
References
Validating the Structure of Aromatic Nitro Compounds: A Comparative Guide to X-ray Crystallography of Benzaldehyde Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. Single-crystal X-ray crystallography stands as the gold standard for achieving this, providing definitive evidence of atomic arrangement and stereochemistry. This guide offers a comparative analysis of X-ray crystallographic data for two derivatives of nitrobenzaldehyde, showcasing the power of this technique in structural validation.
While the primary focus is on derivatives of 2-Amino-4-nitrobenzaldehyde, the scarcity of publicly available crystallographic data for a comparative set of these specific molecules has led to the inclusion of two closely related compounds: 3-Nitrobenzaldehyde thiosemicarbazone and N-(4-hydroxy-2-nitrophenyl)acetamide . These compounds, a Schiff base and an acetamide respectively, serve as excellent proxies to illustrate the principles of structural validation by X-ray crystallography.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the two selected nitrobenzaldehyde derivatives, enabling a clear comparison of their solid-state structures.
| Parameter | 3-Nitrobenzaldehyde thiosemicarbazone[1] | N-(4-hydroxy-2-nitrophenyl)acetamide[2][3] |
| Chemical Formula | C₈H₈N₄O₂S | C₈H₈N₂O₄ |
| Formula Weight | 224.24 | 196.16 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | C2/c |
| a (Å) | 13.276 (3) | 9.6643 (3) |
| b (Å) | 8.225 (7) | 18.5534 (5) |
| c (Å) | 10.491 (4) | 9.3072 (2) |
| α (°) | 90 | 90 |
| β (°) | 112.78 (5) | 95.5075 (14) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1056.2 (11) | 1659.26 (8) |
| Z | 4 | 8 |
| Temperature (K) | 291 (2) | 100 (2) |
| Radiation type | Mo Kα | Cu Kα |
| Wavelength (Å) | 0.71073 | 1.54178 |
| R-factor | 0.069 | 0.032 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the synthesis, crystallization, and X-ray data collection for the two compounds.
1. 3-Nitrobenzaldehyde thiosemicarbazone [1]
-
Synthesis: A solution of 3-nitrobenzaldehyde (1.51 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol) in absolute ethanol (30 ml) was refluxed for 8 hours. After cooling, the precipitated solid was filtered, washed with cold ethanol, and dried under vacuum to yield the final product (0.76 g, 85%).
-
Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a methanol solution of the compound.
-
X-ray Data Collection: A colorless block-shaped crystal was mounted on a diffractometer. Data were collected at 291(2) K using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F².
2. N-(4-hydroxy-2-nitrophenyl)acetamide [3]
-
Synthesis: To a solution of 4-amino-3-nitrophenol (3.08 g, 20 mmol) in glacial acetic acid (30 ml), acetic anhydride (2.43 ml, 24 mmol) was added. The solution was cooled in an ice bath, and sodium bicarbonate was added to maintain the pH between 5.5 and 6.5. The resulting yellow precipitate was filtered and purified by recrystallization from an aqueous solution.
-
Crystallization: Single crystals were grown from a methanol solution of the purified product.
-
X-ray Data Collection: A suitable crystal was selected for X-ray diffraction analysis. Data were collected at 100(2) K using Cu Kα radiation (λ = 1.54178 Å). The structure was solved and refined using established crystallographic software packages.
Workflow for X-ray Crystallographic Structure Validation
The following diagram illustrates the typical workflow for validating the structure of a small molecule using X-ray crystallography, from initial synthesis to the final validated structure.
Caption: Experimental workflow for X-ray crystallographic structure validation.
References
A Comparative Guide to the Synthesis of 2-Amino-4-nitrobenzaldehyde: Traditional vs. Green Chemistry Approaches
For researchers, scientists, and drug development professionals, the synthesis of key chemical intermediates like 2-Amino-4-nitrobenzaldehyde is a critical step. This guide provides a comparative analysis of a traditional synthesis route and potential green chemistry alternatives, offering insights into their respective methodologies, efficiencies, and environmental impact.
The conventional synthesis of this compound involves the oxidation of (2-Amino-4-nitrophenyl)methanol. While effective, this method often relies on stoichiometric heavy metal oxidants and hazardous organic solvents, posing environmental and safety concerns. In contrast, emerging green chemistry approaches offer the potential for safer, more sustainable, and efficient synthetic routes.
Performance Comparison: Traditional vs. Green Synthesis
The following table summarizes the key performance indicators for the traditional synthesis of this compound and projects the potential performance of green alternatives based on analogous chemical transformations.
| Parameter | Traditional Method: Manganese Dioxide Oxidation | Green Alternative 1: Catalytic Oxidation with H₂O₂ | Green Alternative 2: Ultrasound-Assisted Oxidation | Green Alternative 3: Solvent-Free Catalytic Air Oxidation |
| Yield | 86% | High (Potentially >90%) | Increased yield and selectivity reported | High (Potentially >90%) |
| Oxidant | Manganese Dioxide (MnO₂) | Hydrogen Peroxide (H₂O₂) | Hydrogen Peroxide (H₂O₂) | Molecular Oxygen (Air) |
| Solvent | Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂) | Water, Ethyl Acetate, Isopropyl Acetate | Water | Solvent-free |
| Catalyst | None (Stoichiometric Reagent) | Phase-transfer catalyst, Molybdate salts | Iron Sulfate (FeSO₄) | Supported Gold (Au) or Palladium (Pd) nanoparticles |
| Reaction Time | 2 hours | Varies (minutes to hours) | 15 minutes to 2 hours | Varies (typically hours) |
| Temperature | Room Temperature | Room Temperature to Reflux | 70°C | Elevated temperatures (e.g., 100-150°C) |
| Byproducts | Manganese salts | Water | Water | Water |
| Environmental Impact | High (Heavy metal waste, chlorinated solvents) | Low (Benign byproduct) | Low (Benign byproduct, energy input) | Very Low (Uses air, no solvent) |
| Safety Concerns | Toxicity of MnO₂ and chlorinated solvents | Handling of concentrated H₂O₂ | Standard laboratory precautions | Flammability of substrate at high temperatures |
Experimental Protocols
Traditional Synthesis: Oxidation with Manganese Dioxide
This method relies on the stoichiometric oxidation of (2-Amino-4-nitrophenyl)methanol.
Materials:
-
(2-Amino-4-nitrophenyl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Silica Gel
Procedure:
-
Dissolve (2-Amino-4-nitrophenyl)methanol in a mixture of dichloromethane and tetrahydrofuran.
-
Add activated manganese dioxide to the solution.
-
Stir the mixture at room temperature for approximately 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the manganese dioxide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.[1]
Proposed Green Synthesis: Catalytic Oxidation with Hydrogen Peroxide
This proposed green alternative replaces the stoichiometric manganese dioxide with a catalytic amount of a less toxic metal salt and uses hydrogen peroxide as the oxidant, with water as the only byproduct.
Materials:
-
(2-Amino-4-nitrophenyl)methanol
-
Hydrogen Peroxide (H₂O₂)
-
Sodium Molybdate (Na₂MoO₄) or other suitable catalyst
-
Phase-transfer catalyst (e.g., Benzyltriethylammonium chloride)
-
Ethyl acetate or another green solvent
-
Water
Procedure:
-
Dissolve (2-Amino-4-nitrophenyl)methanol in ethyl acetate.
-
Add an aqueous solution of sodium molybdate and the phase-transfer catalyst.
-
Add hydrogen peroxide dropwise to the biphasic mixture with vigorous stirring.
-
Maintain the reaction at room temperature or heat to a mild temperature (e.g., 40-50°C) to increase the reaction rate.
-
Monitor the reaction by TLC.
-
After completion, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.
Visualizing the Workflow: A Comparative Diagram
The following diagrams illustrate the generalized workflows for a traditional chemical synthesis versus a greener, more sustainable approach.
Caption: A typical workflow for a traditional chemical synthesis.
References
Comparative Cytotoxicity of Quinolines: A Landscape Devoid of Direct Precursor-Based Comparison
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of potential therapeutic agents is paramount. While the quinoline scaffold is a well-established pharmacophore in anticancer drug discovery, a direct comparative analysis of the cytotoxic effects of quinoline derivatives synthesized from different positional isomers of aminobenzaldehyde (ortho-, meta-, and para-) remains a notable gap in the scientific literature.
This guide, therefore, cannot provide a direct, data-supported comparison based on the aminobenzaldehyde precursor as initially intended. Instead, it will offer a broader overview of the cytotoxic effects of various quinoline derivatives, summarizing available quantitative data and experimental protocols to provide a valuable, albeit more general, resource for the research community.
General Cytotoxic Effects of Quinoline Derivatives
Quinoline derivatives have demonstrated significant cytotoxic activity against a wide range of cancer cell lines, including but not limited to breast, colon, lung, and leukemia.[1] Their mechanisms of action are diverse and can involve the induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest.[1]
The cytotoxic potential of a quinoline derivative is highly dependent on the nature and position of its substituents. For instance, the introduction of specific functional groups can significantly enhance anticancer activity.
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various quinoline derivatives against several human cancer cell lines, as reported in the literature. It is crucial to note that these compounds are not categorized by their aminobenzaldehyde precursor due to the lack of such information in the cited studies.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| 2-Amino-benzo[de]isoquinoline-1,3-diones (Compound 14) | HCT-116 (Colon) | 1.3-8.3 | Doxorubicin | 0.45-0.89 |
| 2-Amino-benzo[de]isoquinoline-1,3-diones (Compound 15) | Hep-G2 (Hepatocellular) | 1.3-8.3 | Doxorubicin | 0.45-0.89 |
| 2-Amino-benzo[de]isoquinoline-1,3-diones (Compound 16) | MCF-7 (Breast) | 1.3-8.3 | Doxorubicin | 0.45-0.89 |
| 2-Amino-benzo[de]isoquinoline-1,3-diones (Compound 21) | HCT-116 (Colon) | 1.3-8.3 | Doxorubicin | 0.45-0.89 |
| 2-Amino-benzo[de]isoquinoline-1,3-diones (Compound 22) | MCF-7 (Breast) | 1.3-8.3 | Doxorubicin | 0.45-0.89 |
| 8-Nitro-7-quinolinecarbaldehyde (Compound E) | Caco-2 (Colorectal) | 0.535 | - | - |
| 8-Amino-7-quinolinecarbaldehyde (Compound F) | Caco-2 (Colorectal) | 1.140 | - | - |
Experimental Protocols
The evaluation of the cytotoxic potential of quinoline derivatives typically involves a series of in vitro assays. The following are detailed methodologies for key experiments commonly cited in the literature.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoline derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Crystal Violet Viability Assay
The crystal violet assay is another method to determine cell viability by staining the DNA of adherent cells.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Fixation: After treatment, the cells are washed with phosphate-buffered saline (PBS) and fixed with a fixing agent like methanol.
-
Staining: The fixed cells are then stained with a crystal violet solution (e.g., 0.5% in methanol) for a period of time.
-
Washing and Solubilization: The excess stain is washed away, and the stained cells are air-dried. The dye is then solubilized with a suitable solvent (e.g., Sorenson's buffer).
-
Absorbance Measurement: The absorbance of the solubilized dye is measured at a specific wavelength (e.g., 590 nm) to determine the number of viable cells.
Signaling Pathways and Experimental Workflows
The cytotoxic effects of quinoline derivatives are often mediated through the modulation of key signaling pathways involved in cell survival and apoptosis.
Caption: General workflow for synthesizing and evaluating the cytotoxicity of quinoline derivatives.
The induction of apoptosis is a common mechanism of action for many anticancer drugs. The following diagram illustrates a generalized apoptotic signaling pathway that can be triggered by cytotoxic quinoline derivatives.
Caption: Simplified diagram of apoptosis induction by quinoline derivatives.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling 2-Amino-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for handling 2-Amino-4-nitrobenzaldehyde, ensuring the well-being of laboratory personnel and the integrity of research. Adherence to these procedures is paramount for minimizing risks and establishing a safe and efficient operational workflow.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several health hazards that necessitate the use of appropriate personal protective equipment. The primary risks include respiratory irritation, skin irritation, serious eye irritation, and the potential for allergic skin reactions.[1][2] It is also harmful if swallowed and poses a threat to aquatic life with long-lasting effects.[1]
A comprehensive PPE plan is mandatory for all personnel handling this chemical. The following table summarizes the required equipment.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory, equipped with side shields.[2] |
| Face Shield | Recommended when there is a risk of splashing or dust generation.[2] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, butyl rubber, neoprene, or fluorinated rubber gloves are suitable.[2][3] Gloves must be inspected for integrity before each use.[2] |
| Body Protection | Laboratory Coat | Should be fully buttoned.[2] |
| Protective Clothing | Wear suitable protective clothing to prevent skin contact. Contaminated clothing must be removed immediately and washed before reuse.[1] | |
| PVC Apron | Recommended for additional protection.[2] | |
| Respiratory Protection | Particulate Respirator | A NIOSH-approved respirator (e.g., N95) is required when dust is generated, especially during spill cleanup or when handling large quantities.[2] For nuisance exposures, a P95 (US) or P1 (EU) respirator is suitable; for higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU) cartridges.[4] |
Operational Plan for Safe Handling
A systematic approach is crucial for the safe handling of this compound. The following step-by-step operational plan must be followed:
-
Preparation and Engineering Controls:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2]
-
Confirm that a fully functional eyewash station and safety shower are readily accessible.[2]
-
Ensure a chemical spill kit is available in the immediate work area.[2]
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.[2]
-
-
Handling the Chemical:
-
Avoid all forms of personal contact, including the inhalation of dust and direct contact with skin and eyes.[2]
-
When weighing or transferring the solid, employ techniques that minimize the generation of dust.[2]
-
Prohibit eating, drinking, or smoking in the designated handling area.
-
After handling, wash hands and face thoroughly.[1]
-
Emergency and Disposal Plans
In the event of a spill and for the routine disposal of waste, the following procedures must be strictly implemented.
Spill Cleanup Procedure:
The following workflow outlines the procedural steps for managing a spill of this compound.
Caption: Logical workflow for handling a chemical spill.
Disposal Plan:
-
All waste materials, including contaminated PPE and spill cleanup supplies, must be disposed of as hazardous waste.[5]
-
Dispose of the chemical and its container at an approved waste disposal facility.[1]
-
Chemical incineration with an afterburner and scrubber is a suitable disposal method.[4]
-
Alternatively, surplus and non-recyclable solutions may be offered to a licensed disposal company.[4]
-
Contaminated packaging must be treated as unused product for disposal purposes.[4]
-
Under no circumstances should the product be allowed to enter drains or waterways.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
